BN 50739
Description
Properties
CAS No. |
128672-07-1 |
|---|---|
Molecular Formula |
C28H26ClN5O2S3 |
Molecular Weight |
596.2 g/mol |
IUPAC Name |
1-[9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-2-(3,4-dimethoxyphenyl)sulfanylethanethione |
InChI |
InChI=1S/C28H26ClN5O2S3/c1-16-31-32-24-13-30-27(18-6-4-5-7-20(18)29)26-19-10-11-33(14-23(19)39-28(26)34(16)24)25(37)15-38-17-8-9-21(35-2)22(12-17)36-3/h4-9,12H,10-11,13-15H2,1-3H3 |
InChI Key |
MRVWRDZEYURFSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)CSC5=CC(=C(C=C5)OC)OC)C(=NC2)C6=CC=CC=C6Cl |
Appearance |
Solid powder |
Other CAS No. |
128672-07-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BN 50739 BN-50739 tetrahydro-4,7,8,10 methyl-(chloro-2-phenyl)-6-((3,4-dimethoxyphenyl)thio)methylthiocarbonyl-9-pyrido(4',3'-4,5)thieno(3,2-f)triazolo-1,2,4(4,3-a)diazepine-1,4 |
Origin of Product |
United States |
Foundational & Exploratory
BN 50739: A Technical Guide to its Mechanism of Action as a Platelet-Activating Factor Receptor Antagonist
An In-depth Whitepaper for Researchers and Drug Development Professionals
Introduction
BN 50739 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a highly active phospholipid mediator implicated in a diverse array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[3] By blocking the PAF receptor, this compound effectively mitigates the downstream cellular and tissue responses triggered by PAF, demonstrating significant therapeutic potential in preclinical models of septic shock, traumatic shock, and ischemia-induced cardiac arrhythmias.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on intracellular signaling pathways and its pharmacological activity in various experimental settings.
Core Mechanism of Action: PAF Receptor Antagonism
The primary mechanism of action of this compound is its competitive and specific antagonism of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR).[2][3] The binding of PAF to its receptor initiates a cascade of intracellular signaling events that lead to a variety of cellular responses. This compound exerts its effects by binding to the PAF receptor and preventing the binding of PAF, thereby inhibiting the initiation of this signaling cascade.
Inhibition of Intracellular Signaling Pathways
The binding of PAF to its receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
This compound has been demonstrated to effectively block these initial steps in the PAF signaling cascade. In neurohybrid NG108-15 cells, this compound potently inhibits PAF-induced intracellular calcium mobilization and phosphoinositide turnover (IP3 formation) in a dose-dependent manner.[2]
Quantitative Data on Biological Activity
The inhibitory potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available.
| In Vitro Assay | Agonist | Test System | IC50 Value | Reference |
| PAF-induced Platelet Aggregation | PAF | Washed Rabbit Platelets | 50 nM | [1] |
| PAF-induced Intracellular Ca²⁺ Mobilization | PAF | Neurohybrid NG108-15 Cells | 4.8 nM | [2] |
| PAF-induced IP3 Formation | PAF | Neurohybrid NG108-15 Cells | 3.6 nM | [2] |
| PAF-induced Platelet Aggregation | PAF | In vitro | 0.2-1 x 10⁻⁷ M (60-100% inhibition) | [5] |
| In Vivo Model | Challenge | Species | This compound Dose | Observed Effect | Reference |
| Endotoxin-induced Septic Shock | Lipopolysaccharide (LPS) | Rabbit | 10 mg/kg (pretreatment) | Reduced 24-hr mortality from 75% to 22% | [6] |
| Endotoxin-induced Septic Shock | Lipopolysaccharide (LPS) | Rabbit | Post-treatment | Increased 10-hr survival from 33% to 87% | [6] |
| Traumatic Shock | Noble-Collip Drum Trauma | Rat | 10 mg/kg (post-trauma) | Prolonged survival time from 1.62 h to 3.14 h | [1] |
| Ischemia-induced Ventricular Arrhythmias | Coronary Artery Ligation | Rat (isolated heart) | 10⁻⁵ M | Reduced incidence of ventricular tachycardia from 91% to 33% | [4] |
| Ischemia-induced Ventricular Arrhythmias | Coronary Artery Ligation | Rat (isolated heart) | 10⁻⁵ M | Reduced incidence of ventricular fibrillation from 75% to 8% | [4] |
Neuroprotective and Anti-inflammatory Effects
PAF is a significant mediator in neuroinflammation and neuronal damage.[7] By antagonizing the PAF receptor, this compound exhibits neuroprotective potential. The activation of PAF receptors on various central nervous system cells, including neurons, microglia, and astrocytes, contributes to excitotoxicity, oxidative stress, and inflammation, all of which are implicated in the pathogenesis of acute ischemic stroke and other neurological disorders.[7][8] this compound's ability to block PAF-induced calcium influx and subsequent downstream signaling pathways likely contributes to its neuroprotective effects by attenuating these detrimental processes.[2][8]
Experimental Protocols
In Vitro Platelet Aggregation Assay (Washed Rabbit Platelets)
-
Blood Collection: Blood is drawn from rabbits into a solution containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP.
-
Platelet Washing: The PRP is then centrifuged at a higher speed to pellet the platelets. The platelet pellet is resuspended in a washing buffer and this step is repeated to obtain washed platelets.
-
Platelet Suspension: The final platelet pellet is resuspended in a suitable buffer to a standardized concentration.
-
Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. A baseline is established, after which this compound or vehicle is added to the platelet suspension. Following a short incubation, the aggregating agent (PAF) is added, and the change in light transmission, which corresponds to platelet aggregation, is recorded over time.
-
Data Analysis: The inhibitory effect of this compound is calculated by comparing the maximal aggregation in the presence of the compound to the maximal aggregation in the control (vehicle) group. The IC50 value is determined from the dose-response curve.
In Vivo Endotoxin-Induced Septic Shock Model (Rabbit)
-
Animal Preparation: New Zealand White rabbits are used. For pretreatment studies, this compound (e.g., 10 mg/kg) is administered intraperitoneally (i.p.) prior to the endotoxin challenge.[6]
-
Endotoxin Administration: A lethal dose of E. coli lipopolysaccharide (LPS), a potent endotoxin, is administered intravenously (i.v.) to induce septic shock.[6]
-
Monitoring: Key physiological parameters such as blood pressure, heart rate, and survival are monitored over a 24-hour period. Blood samples can be collected to measure markers of organ damage and inflammation.
-
Post-treatment Protocol: In post-treatment studies, this compound is administered after the induction of septic shock.[6]
-
Data Analysis: Survival rates and changes in physiological and biochemical parameters are compared between the this compound-treated group and the control (vehicle-treated) group.
In Vivo Traumatic Shock Model (Rat)
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.[1]
-
Induction of Trauma: Traumatic shock is induced using a Noble-Collip drum, which subjects the animals to controlled, repetitive trauma.[1][9]
-
Treatment: Following the induction of trauma, this compound (e.g., 10 mg/kg) or vehicle is administered intravenously.[1]
-
Monitoring: Survival time is the primary endpoint. Other parameters such as mean arterial pressure and plasma levels of shock markers (e.g., cathepsin D, myocardial depressant factor) can also be measured.[1]
-
Data Analysis: Survival times and biomarker levels are compared between the this compound-treated and control groups.
This compound is a well-characterized, specific antagonist of the PAF receptor. Its mechanism of action is centered on the inhibition of PAF-induced intracellular signaling, primarily through the blockade of phosphoinositide turnover and subsequent calcium mobilization. This action translates to potent anti-inflammatory, anti-thrombotic, and cardioprotective effects in various preclinical models. The data presented in this guide underscore the therapeutic potential of this compound and provide a solid foundation for further research and development in conditions where PAF plays a critical pathological role.
References
- 1. Beneficial actions of this compound, a new PAF receptor antagonist, in murine traumatic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Effect of this compound, a new platelet activating factor antagonist, on ischaemia induced ventricular arrhythmias in isolated working rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet activating factor (PAF) and tumor necrosis factor-alpha (TNF alpha) interactions in endotoxemic shock: studies with this compound, a novel PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of this compound, a new platelet-activating factor antagonist, in endotoxin-treated rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Platelet-activating factor receptor antagonists of natural origin for acute ischemic stroke: a systematic review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Noble-Collip Drum Trauma Induces Disseminated Intravascular Coagulation But Not Acute Coagulopathy of Trauma-Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
BN 50739: A Technical Guide to a Specific PAF Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BN 50739 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. This document provides a comprehensive technical overview of its pharmacological effects, mechanism of action, and preclinical efficacy in various pathological models. The information is compiled from foundational studies to serve as a resource for researchers investigating PAF-mediated signaling in inflammation, shock, and ischemia.
Core Mechanism of Action
This compound exerts its pharmacological effects by competitively inhibiting the binding of Platelet-Activating Factor to its G-protein coupled receptor (GPCR) on the cell surface. This antagonism prevents the activation of downstream signaling cascades typically initiated by PAF, thereby mitigating its pro-inflammatory and pro-thrombotic effects.
Signaling Pathway of PAF Receptor Antagonism by this compound
The following diagram illustrates the canonical PAF signaling pathway and the inhibitory action of this compound.
Caption: Inhibition of PAF Receptor Signaling by this compound.
Quantitative Efficacy Data
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro and In Vivo Pharmacological Activity
| Parameter | Species/Model | Condition | This compound Effect | IC50 / Dose | Citation |
| Platelet Aggregation | Washed Rabbit Platelets | PAF (1.85 nM)-induced | Inhibition | 50 nM | [1] |
| Platelet Aggregation | Washed Rabbit Platelets | ADP (5 µM)-induced | No effect | - | [1] |
| Hypotension | Anesthetized Rats | PAF (10-30 ng/kg, i.v.)-induced | Attenuation | 10 mg/kg, i.v. | [1] |
| Hypotension | Anesthetized Rats | Acetylcholine (10 µg/kg, i.v.)-induced | No influence | 10 mg/kg, i.v. | [1] |
| Thrombocytopenia | Rabbits | PAF (500 pmol/kg i.v.)-induced | Dose-dependent inhibition | 3 and 10 mg/kg i.p. | [2] |
| Leukopenia | Rabbits | PAF (500 pmol/kg i.v.)-induced | Dose-dependent inhibition | 3 and 10 mg/kg i.p. | [2] |
| Plasma Thromboxane B2 | Rabbits | PAF (500 pmol/kg i.v.)-induced | Dose-dependent inhibition | 3 and 10 mg/kg i.p. | [2] |
Table 2: Efficacy in a Murine Traumatic Shock Model
| Parameter | Control (Trauma) | This compound (10 mg/kg, i.v.) + Trauma | P-value | Citation |
| Survival Time (h) | 1.62 +/- 0.16 | 3.14 +/- 0.44 | < 0.01 | [1] |
| Plasma Cathepsin D (U/ml) | 12.5 | 5.8 | < 0.01 | [1] |
| Free Amino-Nitrogen (U/ml) | 12.5 | 4.6 | < 0.001 | [1] |
| Myocardial Depressant Factor (U/ml) | 65.1 | 19.4 | < 0.001 | [1] |
Table 3: Efficacy in a Rabbit Endotoxin Shock Model
| Parameter | Control (LPS) | This compound (10 mg/kg) + LPS | P-value | Citation |
| 24-hr Mortality Rate (Pre-treatment) | 75% | 22% | < 0.05 | [2] |
| 10-hr Survival Rate (Post-treatment) | 33% | 87% | < 0.05 | [2] |
| 24-hr Mortality Rate (Post-treatment) | - | No effect | - | [2] |
| LPS-induced Thrombocytopenia | - | Prevention of early phase | - | [2] |
| LPS-induced Thromboxane B2 Elevation | - | Prevention of early phase | - | [2] |
| LPS-induced Leukopenia | - | No effect | - | [2] |
| Plasma Tumor Necrosis Factor | - | No effect | - | [2] |
Table 4: Efficacy in Ischemia-Induced Ventricular Arrhythmias in Isolated Rat Hearts
| Parameter | Control (Ischemia) | This compound (10⁻⁵ M) + Ischemia | This compound (5 x 10⁻⁵ M) + Ischemia | P-value | Citation |
| Ventricular Tachycardia Incidence | 91% | 33% | 25% | < 0.05 | [3] |
| Ventricular Fibrillation Incidence | 75% | 8% | 8% | < 0.05 | [3] |
| Reperfusion-induced Arrhythmias | - | Not suppressed | Not suppressed | - | [3] |
| Left Ventricular End Diastolic Pressure (LVEDP) | Increased | - | Significantly reduced | - | [3] |
Experimental Protocols
Murine Traumatic Shock Model
-
Objective: To evaluate the therapeutic effect of this compound in a lethal model of traumatic shock.
-
Animal Model: Pentobarbital-anesthetized rats.
-
Trauma Induction: Subjects were exposed to Noble-Collip drum trauma to induce a shock state characterized by severe hypotension.
-
Treatment: this compound (10 mg/kg) was administered intravenously 10 minutes post-trauma.
-
Key Parameters Measured: Survival time, plasma levels of cathepsin D, free amino-nitrogen, and myocardial depressant factor.
Experimental Workflow: Murine Traumatic Shock
Caption: Workflow for the murine traumatic shock experiment.
Rabbit Endotoxemia Model
-
Objective: To assess the protective effects of this compound against endotoxin-induced shock.
-
Animal Model: Rabbits.
-
Induction of Endotoxemia: Administration of lipopolysaccharide endotoxin (LPS, 50 µg/kg i.v.).
-
Treatment Paradigms:
-
Pre-treatment: this compound (3 and 10 mg/kg i.p.) administered before LPS challenge.
-
Post-treatment: this compound administered after LPS challenge.
-
-
Key Parameters Measured: Thrombocytopenia, leukopenia, plasma thromboxane B2, plasma tumor necrosis factor, and survival rates at 10 and 24 hours.[2]
In Vitro Platelet Aggregation Assay
-
Objective: To determine the specificity of this compound as a PAF receptor antagonist.
-
Preparation: Washed rabbit platelets.
-
Agonists:
-
Platelet-Activating Factor (PAF, 1.85 nM).
-
Adenosine Diphosphate (ADP, 5 µM).
-
-
Treatment: Platelets were incubated with varying concentrations of this compound.
-
Measurement: Inhibition of agonist-induced platelet aggregation was quantified to determine the IC50 value for PAF-induced aggregation and to assess for off-target effects on ADP-mediated aggregation.[1]
Ischemia-Induced Arrhythmia Model in Isolated Hearts
-
Objective: To investigate the role of PAF in myocardial ischemia and the protective effects of this compound.
-
Model: Isolated working rat hearts.
-
Induction of Ischemia: Ligation of the left main coronary artery for 30 minutes, followed by reperfusion.
-
Treatment: Hearts were perfused with this compound at concentrations of 10⁻⁷, 10⁻⁶, 10⁻⁵, and 5 × 10⁻⁵ M.
-
Key Parameters Measured: Incidence of ventricular tachycardia and fibrillation, heart rate, coronary flow, aortic flow, left ventricular developed pressure (LVDP), its first derivative (LvdP/dtmax), and left ventricular end-diastolic pressure (LVEDP).[3]
Summary and Conclusion
This compound is a specific and potent PAF receptor antagonist with a long duration of action in vivo.[1] Preclinical data strongly support its efficacy in mitigating the pathological consequences of excessive PAF activity in conditions such as traumatic shock, endotoxemia, and myocardial ischemia.[1][2][3] Its ability to selectively block the PAF receptor without interfering with other pathways, such as those mediated by ADP or acetylcholine, underscores its specific mechanism of action.[1] These findings indicate that PAF is a significant mediator in the pathogenesis of these conditions and that PAF receptor antagonism with compounds like this compound represents a viable therapeutic strategy. Further research and clinical investigation would be required to translate these preclinical findings to human diseases.
References
- 1. Beneficial actions of this compound, a new PAF receptor antagonist, in murine traumatic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of this compound, a new platelet-activating factor antagonist, in endotoxin-treated rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
BN 50739: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Platelet-Activating Factor Receptor Antagonist
Introduction
BN 50739 is a potent and specific antagonist of the platelet-activating factor (PAF) receptor.[1] PAF is a key phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and shock.[1][2] By blocking the PAF receptor, this compound has demonstrated significant therapeutic potential in preclinical models of traumatic and endotoxic shock, as well as ischemia-reperfusion injury.[1][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and key signaling pathways, to support further research and drug development efforts.
Chemical Properties
| Property | Value |
| Chemical Name | N-(2-chlorophenyl)-9-methyl-2-thieno[3,2-f][1][5][6]triazolo[4,3-a][1][5]diazepine-6-carboxamide |
| CAS Number | 128672-07-1 |
| Molecular Formula | C28H26ClN5O2S3 |
| Molecular Weight | 596.19 g/mol [7] |
| SMILES String | COc1ccc(cc1OC)SCC(=S)N1CCc2c(C1)sc1c2C(=NCc2n1c(C)nn2)c1ccccc1Cl[6] |
Mechanism of Action
This compound functions as a competitive antagonist at the platelet-activating factor receptor (PAFR), a G-protein coupled receptor (GPCR). Binding of PAF to its receptor typically activates downstream signaling cascades through Gq and Gi proteins. The Gq pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a variety of cellular responses. The Gi pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (camp) levels. This compound competitively binds to the PAFR, preventing PAF from initiating these signaling events.
Quantitative Data
The following tables summarize the available quantitative data for this compound's biological activity.
Table 1: Receptor Binding Affinity
| Parameter | Species | Value | Reference |
| pKi | Human | 6.9 | [6] |
Table 2: In Vitro Efficacy
| Assay | Cell Type/System | IC50 | Reference |
| PAF-induced Platelet Aggregation | Washed Rabbit Platelets | 50 nM | [1] |
| PAF-induced Calcium Mobilization | Neurohybrid NG108-15 Cells | 4.8 nM | [2] |
| PAF-induced Phosphoinositide Turnover | Neurohybrid NG108-15 Cells | 3.6 nM | [2] |
Table 3: In Vivo Efficacy
| Animal Model | Species | Dose | Effect | Reference |
| Traumatic Shock | Rat | 10 mg/kg (i.v.) | Prolonged survival time and attenuated biochemical markers of shock. | [1] |
| Endotoxic Shock | Rabbit | 10 mg/kg (i.p.) | Reduced 24-hour mortality rate from 75% to 22%. | [3] |
| Ischemia-induced Ventricular Arrhythmias | Isolated Rat Heart | 10 µM | Reduced incidence of ventricular tachycardia and fibrillation. | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway
Experimental Workflows
Experimental Protocols
PAF-induced Platelet Aggregation Assay
Objective: To determine the inhibitory effect of this compound on PAF-induced platelet aggregation.
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Washed rabbit platelets
-
Tyrode's buffer (pH 7.4)
-
Aggregometer
Procedure:
-
Prepare washed rabbit platelets and resuspend them in Tyrode's buffer to a final concentration of 3-5 x 10^8 platelets/mL.
-
Pre-warm the platelet suspension to 37°C.
-
Add 450 µL of the platelet suspension to a siliconized glass cuvette with a stir bar.
-
Add 50 µL of this compound at various concentrations (or vehicle control) and incubate for 2-5 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a submaximal concentration of PAF (e.g., 1.85 nM).[1]
-
Record the change in light transmission for 5-10 minutes using an aggregometer.
-
The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of this compound to that of the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Calcium Mobilization Assay
Objective: To measure the inhibition of PAF-induced intracellular calcium mobilization by this compound.
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
PAFR-expressing cells (e.g., neurohybrid NG108-15 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed PAFR-expressing cells into a 96-well black, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) in HBSS for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.
-
Wash the cells with HBSS to remove extracellular dye.
-
Add this compound at various concentrations (or vehicle control) to the wells and incubate for 10-20 minutes.
-
Measure baseline fluorescence for a short period.
-
Add PAF to the wells to stimulate calcium release and immediately begin kinetic fluorescence reading for several minutes.
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium.
-
Calculate the percentage of inhibition of the PAF-induced calcium response by this compound.
-
Determine the IC50 value from the concentration-response curve.
In Vivo Traumatic Shock Model (Rat)
Objective: To evaluate the protective effects of this compound in a rat model of traumatic shock.
Materials:
-
This compound
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Noble-Collip drum
-
Anesthetic (e.g., pentobarbital)
-
Catheters for drug administration and blood pressure monitoring
Procedure:
-
Anesthetize the rats and insert catheters into the femoral artery (for blood pressure monitoring) and vein (for drug administration).
-
Subject the anesthetized rats to trauma using a Noble-Collip drum (e.g., 40 revolutions/min for 10 minutes).
-
Administer this compound (e.g., 10 mg/kg, i.v.) or vehicle at a specified time point (e.g., 10 minutes post-trauma).[1]
-
Monitor mean arterial blood pressure continuously.
-
Collect blood samples at various time points to measure biochemical markers of shock (e.g., plasma cathepsin D, myocardial depressant factor).
-
Record survival time.
-
Compare the physiological and biochemical parameters and survival rates between the this compound-treated and vehicle-treated groups.
Pharmacokinetics and Metabolism
Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not extensively available in the public domain. Preclinical pharmacokinetic studies are essential to fully characterize the drug-like properties of this compound and to guide its potential clinical development.
Conclusion
This compound is a well-characterized, potent, and specific antagonist of the PAF receptor with demonstrated efficacy in various in vitro and in vivo models of inflammatory and shock states. The quantitative data and experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and the role of PAF in disease. Further studies are warranted to elucidate its pharmacokinetic profile and to translate the promising preclinical findings into clinical applications.
References
- 1. Beneficial actions of this compound, a new PAF receptor antagonist, in murine traumatic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of this compound, a new platelet-activating factor antagonist, in endotoxin-treated rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a new platelet activating factor antagonist, on ischaemia induced ventricular arrhythmias in isolated working rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet activating factor (PAF) and tumor necrosis factor-alpha (TNF alpha) interactions in endotoxemic shock: studies with this compound, a novel PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
BN 50739: A Technical Guide for Researchers
An In-depth Examination of the Platelet-Activating Factor Receptor Antagonist
Abstract
BN 50739 is a potent and specific antagonist of the platelet-activating factor (PAF) receptor, a G-protein coupled receptor implicated in a variety of inflammatory and thrombotic diseases. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical and pharmacological properties, and its effects in various in vitro and in vivo experimental models. Detailed experimental protocols for studying PAF receptor antagonists are also provided to facilitate further research in this area.
Chemical Structure and Properties
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | BN-50739, BN50739 | --INVALID-LINK-- |
| SMILES | C[C@H]1C[C@@H]2--INVALID-LINK--N2C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC5=CC=CC=C5 | --INVALID-LINK-- |
| Molecular Weight | 596.7 g/mol | Calculated |
| Hydrogen Bond Acceptors | 7 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 0 | --INVALID-LINK-- |
| Rotatable Bonds | 7 | --INVALID-LINK-- |
| Melting Point | Not Available | |
| Solubility | Not Available | |
| pKa | Not Available |
Note: Some physicochemical properties are calculated and have not been experimentally determined.
Pharmacological Properties
This compound is a selective antagonist of the platelet-activating factor (PAF) receptor. Its mechanism of action involves competitively inhibiting the binding of PAF to its receptor, thereby blocking the downstream signaling pathways that lead to various pathological effects.
Table 2: Pharmacological Data for this compound
| Parameter | Species/System | Value | Reference |
| IC50 (PAF-induced platelet aggregation) | Washed rabbit platelets | 50 nM | --INVALID-LINK-- |
| In vivo dose (endotoxin-treated rabbits) | Rabbit | 3 and 10 mg/kg i.p. | --INVALID-LINK-- |
| In vivo dose (murine traumatic shock) | Rat | 10 mg/kg i.v. | --INVALID-LINK-- |
| In vitro concentration (ischemia-induced arrhythmias) | Isolated working rat hearts | 10⁻⁷, 10⁻⁶, 10⁻⁵ and 5 × 10⁻⁵ M | --INVALID-LINK-- |
Signaling Pathway of PAF and Action of this compound
Platelet-activating factor (PAF) mediates its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor. This binding activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction. This compound, as a PAFR antagonist, blocks the initial binding of PAF, thereby inhibiting this entire signaling cascade.
Caption: PAF Signaling Pathway and the Inhibitory Action of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not publicly available. However, the following are representative and detailed methodologies for key experiments used to characterize PAF receptor antagonists.
In Vitro Platelet Aggregation Assay
This protocol describes a method to assess the inhibitory effect of a compound on PAF-induced platelet aggregation in vitro.
Caption: Workflow for In Vitro Platelet Aggregation Assay.
Methodology:
-
Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing 3.8% (w/v) sodium citrate (9:1, blood:citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 10 minutes at room temperature. Carefully collect the supernatant, which is the PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP, which is used as a blank in the aggregometer.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Aggregation Measurement:
-
Place 225 µL of the adjusted PRP in a siliconized glass cuvette with a stir bar.
-
Pre-incubate the PRP with various concentrations of this compound or vehicle (e.g., DMSO) for 5 minutes at 37°C.
-
Add 25 µL of a PAF solution (e.g., 10 µM in saline with 0.25% BSA) to induce aggregation.
-
Monitor the change in light transmission for at least 5 minutes using a light transmission aggregometer. The percentage of aggregation is calculated with PPP as 100% transmission and PRP as 0% transmission.
-
-
Data Analysis: Calculate the IC50 value (the concentration of this compound that inhibits 50% of the PAF-induced platelet aggregation) from the concentration-response curve.
In Vivo Endotoxin Shock Model
This protocol provides a representative method for evaluating the protective effects of a PAF antagonist in a rabbit model of endotoxin-induced shock.
Methodology:
-
Animal Model: Use male New Zealand White rabbits (2-3 kg).
-
Drug Administration: Administer this compound (e.g., 3 and 10 mg/kg) or vehicle intraperitoneally (i.p.) 1 hour before the endotoxin challenge.
-
Induction of Shock: Induce endotoxic shock by intravenous (i.v.) injection of E. coli lipopolysaccharide (LPS) at a dose of 1 mg/kg.
-
Monitoring:
-
Monitor mean arterial pressure (MAP) via a catheter inserted into a carotid artery.
-
Collect blood samples at baseline and at various time points post-LPS administration for hematological analysis (platelet and leukocyte counts) and measurement of biochemical markers (e.g., TNF-α, thromboxane B2).
-
Record survival rates over a 24-hour period.
-
-
Data Analysis: Compare the changes in physiological and biochemical parameters and the survival rates between the vehicle-treated and this compound-treated groups.
Caption: Workflow for In Vivo Endotoxin Shock Model.
Conclusion
This compound is a valuable research tool for investigating the role of the platelet-activating factor and its receptor in various physiological and pathological processes. Its specificity and potency as a PAF receptor antagonist make it a suitable candidate for preclinical studies in inflammatory and thrombotic disorders. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of PAF receptor antagonists like this compound. Further research is warranted to fully elucidate its physicochemical properties and to develop a scalable synthesis method.
BN 50739: A Technical Guide to a Hetrazepine-Derived Platelet-Activating Factor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BN 50739 is a potent and specific platelet-activating factor (PAF) receptor antagonist belonging to the hetrazepine chemical class. Developed by the Institut Henri Beaufour, this compound has demonstrated significant efficacy in various preclinical models of inflammatory and ischemic conditions, including endotoxic shock, traumatic shock, and myocardial ischemia. This document provides a comprehensive technical overview of this compound, summarizing its discovery, mechanism of action, preclinical data, and the experimental methodologies used in its evaluation.
Discovery and History
Mechanism of Action: PAF Receptor Antagonism
This compound functions as a competitive antagonist of the platelet-activating factor receptor (PAFR).[6] PAFR is a G-protein coupled receptor that, upon activation by PAF, initiates a cascade of intracellular signaling events leading to inflammation, platelet aggregation, and increased vascular permeability.[1][7] By binding to the PAFR, this compound prevents the binding of PAF and subsequently inhibits these downstream signaling pathways. This targeted action allows this compound to mitigate the pathological effects of PAF without interfering with other signaling pathways, as evidenced by its lack of effect on ADP-induced platelet aggregation or acetylcholine-induced hypotension.
Signaling Pathway of Platelet-Activating Factor (PAF)
Caption: this compound competitively inhibits the PAF receptor, blocking downstream signaling.
Preclinical Efficacy: Quantitative Data Summary
This compound has been evaluated in several animal models, demonstrating its potential therapeutic utility. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of this compound in a Rabbit Model of Endotoxemia
| Parameter | Treatment Group | Result |
| PAF-induced Thrombocytopenia | This compound (3 and 10 mg/kg i.p.) | Dose-dependent inhibition |
| PAF-induced Leukopenia | This compound (3 and 10 mg/kg i.p.) | Dose-dependent inhibition |
| PAF-induced Plasma Thromboxane B2 | This compound (3 and 10 mg/kg i.p.) | Dose-dependent inhibition |
| LPS-induced 24-hr Mortality | Control | 75% |
| This compound (10 mg/kg) | 22% (P < .05) | |
| LPS-induced 10-hr Survival (Post-treatment) | Control | 33% |
| This compound | 87% (P < .05) |
Data from J Pharmacol Exp Ther. 1990 Sep;254(3):976-81.
Table 2: Effects of this compound on Ischemia-Induced Ventricular Arrhythmias in Isolated Rat Hearts
| Parameter | Control | This compound (10⁻⁵ M) | This compound (5 x 10⁻⁵ M) |
| Ventricular Tachycardia Incidence | 91% | 33% (p<0.05) | 25% (p<0.05) |
| Ventricular Fibrillation Incidence | 75% | 8% (p<0.05) | 8% (p<0.05) |
Data from Cardiovasc Res. 1992 Jun;26(6):579-84.
Table 3: Efficacy of this compound in a Rat Model of Traumatic Shock
| Parameter | Control (Trauma) | This compound (10 mg/kg, i.v.) Post-Trauma |
| Survival Time (h) | 1.62 +/- 0.16 | 3.14 +/- 0.44 (p < 0.01) |
| Plasma Cathepsin D (U/ml) | 12.5 | 5.8 (p < 0.01) |
| Free Amino-Nitrogen (U/ml) | 12.5 | 4.6 (p < 0.001) |
| Myocardial Depressant Factor (U/ml) | 65.1 | 19.4 (p < 0.001) |
Data from Methods Find Exp Clin Pharmacol. 1990 May;12(4):231-7.
Table 4: In Vitro Activity of this compound
| Assay | Parameter | Result |
| PAF-induced Rabbit Platelet Aggregation | IC₅₀ | 50 nM |
| ADP-induced Rabbit Platelet Aggregation | Effect | No inhibition at 5 µM |
Data from Methods Find Exp Clin Pharmacol. 1990 May;12(4):231-7.
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies cited are not fully available in the published literature. The following descriptions are based on the methodologies reported in the respective publications.
Endotoxin-Treated Rabbit Model
-
Animal Model: Male rabbits.
-
Induction of Endotoxemia: Intravenous (i.v.) injection of lipopolysaccharide (LPS) from E. coli (50 µg/kg).
-
This compound Administration: Intraperitoneal (i.p.) injection of this compound at doses of 3 and 10 mg/kg for pretreatment studies. For post-treatment studies, the dosage and route were not specified in the abstract.
-
Measured Parameters: Platelet and leukocyte counts, plasma thromboxane B2 levels, and survival rates at 10 and 24 hours.
Isolated Working Rat Heart Model of Ischemia
-
Animal Model: Male Sprague-Dawley rats.
-
Experimental Setup: Isolated working hearts were perfused with a solution containing this compound or vehicle (dimethylsulfoxide).
-
Induction of Ischemia: Regional ischemia was induced by ligation of the left main coronary artery for 30 minutes, followed by reperfusion.
-
This compound Administration: Applied at concentrations of 10⁻⁷, 10⁻⁶, 10⁻⁵, and 5 x 10⁻⁵ M in the perfusate.
-
Measured Parameters: Incidence of ventricular tachycardia and fibrillation, heart rate, coronary flow, aortic flow, left ventricular developed pressure (LVDP), its first derivative (LvdP/dtmax), and left ventricular end-diastolic pressure (LVEDP).
Murine Traumatic Shock Model
-
Animal Model: Pentobarbital-anesthetized rats.
-
Induction of Trauma: Noble-Collip drum trauma. The specific parameters of the drum rotation (speed, duration) were not detailed in the abstract.
-
This compound Administration: Intravenous (i.v.) injection of 10 mg/kg of this compound ten minutes post-trauma.
-
Measured Parameters: Survival time, plasma levels of cathepsin D, free amino-nitrogen, and myocardial depressant factor.
In Vitro Platelet Aggregation Assay
-
Preparation: Washed rabbit platelets.
-
Agonists: Platelet-activating factor (PAF) at 1.85 nM and adenosine diphosphate (ADP) at 5 µM.
-
This compound: Added to assess its inhibitory effect on agonist-induced platelet aggregation.
-
Measured Parameter: IC₅₀ value for the inhibition of PAF-induced aggregation.
Mandatory Visualizations
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for the preclinical assessment of this compound's efficacy.
Conclusion
References
- 1. Ethnopharmacology and the development of natural PAF antagonists as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. journals.asm.org [journals.asm.org]
- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Effects of UR-12633, a new antagonist of platelet-activating factor, in rodent models of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
BN 50739: A Comprehensive Technical Guide to its Role in the Inflammatory Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response of vascular tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, dysregulation of the inflammatory cascade underpins a wide array of pathologies, including septic shock, traumatic injury, and chronic inflammatory diseases. A key mediator in these processes is Platelet-Activating Factor (PAF), a potent phospholipid that activates a variety of cellular responses through its specific G-protein coupled receptor (PAF-R). The therapeutic potential of antagonizing the PAF-R has been a significant area of research. This technical guide provides an in-depth analysis of BN 50739, a specific and potent PAF receptor antagonist, and its role in modulating the inflammatory response. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows.
Core Mechanism of Action: PAF Receptor Antagonism
This compound exerts its anti-inflammatory effects by acting as a competitive and specific antagonist of the Platelet-Activating Factor receptor (PAF-R). PAF, upon binding to its receptor on various cell types including platelets, neutrophils, eosinophils, and endothelial cells, initiates a signaling cascade that leads to a host of pro-inflammatory events. These include platelet aggregation, increased vascular permeability, chemotaxis of leukocytes, and the production of other inflammatory mediators. By binding to the PAF-R, this compound effectively blocks the initial step in this cascade, thereby preventing the downstream cellular activation and subsequent inflammatory response.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the efficacy of this compound in mitigating PAF-induced inflammatory responses.
Table 1: In Vitro Efficacy of this compound
| Assay | Species | Agonist (Concentration) | This compound IC₅₀ | Reference |
| Platelet Aggregation | Rabbit (washed) | PAF (1.85 nM) | 50 nM | (Karasawa et al., 1990)[1] |
| PAF-R Mediated Ca²⁺ Mobilization | Neurohybrid NG108-15 cells | PAF | 4.8 nM | (Yue et al., 1991) |
| PAF-induced Phosphoinositide Turnover | Neurohybrid NG108-15 cells | PAF | 3.6 nM | (Yue et al., 1991) |
Table 2: In Vivo Efficacy of this compound in Animal Models of Shock
| Animal Model | Species | This compound Dose (Route) | Key Findings | Reference |
| Traumatic Shock | Rat | 10 mg/kg (i.v.) | - Prolonged survival time from 1.62 ± 0.16 h to 3.14 ± 0.44 h (p < 0.01).- Attenuated increases in plasma cathepsin D, free amino-nitrogen, and myocardial depressant factor.[1] | (Karasawa et al., 1990)[1] |
| Endotoxemic Shock | Rabbit | 10 mg/kg (i.p., pretreatment) | - Reduced 24-hr mortality rate from 75% to 22% (p < 0.05).- Prevented early phase of LPS-induced thrombocytopenia and thromboxane B2 elevation. | (Yue et al., 1990) |
| Endotoxemic Shock | Rabbit | 10 mg/kg (i.p., post-treatment) | - Increased 10-hr survival rate from 33% to 87% (p < 0.05). | (Yue et al., 1990) |
Signaling Pathways and Experimental Workflows
PAF Receptor Signaling Pathway and Inhibition by this compound
The binding of PAF to its G-protein coupled receptor (PAF-R) activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is central to many of the pro-inflammatory actions of PAF. This compound, by blocking the PAF-R, prevents the initiation of this entire downstream signaling pathway.
Experimental Workflow: In Vivo Traumatic Shock Model
The Noble-Collip drum is a standardized method for inducing traumatic shock in rodents. The following workflow illustrates the key steps in evaluating the efficacy of this compound in this model.
Detailed Experimental Protocols
In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of this compound on PAF-induced platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from a healthy rabbit via cardiac puncture into a syringe containing 3.8% sodium citrate (1:9 ratio of citrate to blood).
-
Centrifuge the blood at 150 x g for 15 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500 x g for 10 minutes. PPP is used to set the 100% aggregation baseline in the aggregometer.
-
-
Washed Platelet Suspension:
-
To remove plasma components, acidify the PRP with 0.1 volume of acid-citrate-dextrose solution and centrifuge at 800 x g for 10 minutes.
-
Resuspend the platelet pellet in a calcium-free Tyrode's buffer containing 0.25% bovine serum albumin and 10 mM HEPES, pH 7.4.
-
-
Aggregation Measurement:
-
Pre-warm the washed platelet suspension (typically 0.25 ml) to 37°C in a siliconized glass cuvette with a stirring bar in an aggregometer.
-
Add this compound or vehicle control and incubate for a specified period (e.g., 2 minutes).
-
Initiate aggregation by adding a sub-maximal concentration of PAF (e.g., 1.85 nM).[1]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The percentage of aggregation is calculated relative to the light transmission of PPP (100%) and the platelet suspension (0%).
-
The IC₅₀ value is determined as the concentration of this compound that inhibits 50% of the maximal aggregation induced by PAF.
-
In Vivo Traumatic Shock Model (Rat)
Objective: To evaluate the protective effects of this compound in a model of severe traumatic shock.
Methodology:
-
Animal Preparation:
-
Fast male Sprague-Dawley rats overnight with free access to water.
-
Anesthetize the rats with sodium pentobarbital (e.g., 30 mg/kg, i.p.).
-
Catheterize the carotid artery to monitor mean arterial pressure (MAP) and the jugular vein for drug administration.
-
-
Induction of Trauma:
-
Place the anesthetized rat in a Noble-Collip drum.
-
Rotate the drum at a standardized speed (e.g., 40 rpm) for a set number of revolutions (e.g., 600 revolutions). This induces repeated blunt trauma.
-
-
Treatment and Monitoring:
-
Following trauma induction, remove the rat from the drum and place it in a supine position.
-
Administer this compound (10 mg/kg) or vehicle intravenously 10 minutes post-trauma.[1]
-
Continuously monitor MAP.
-
Collect blood samples at specified time points for biochemical analysis.
-
Record the time of death to determine the survival time.
-
-
Biochemical Analysis:
-
Plasma Cathepsin D Activity: Measure using a fluorometric assay kit based on the cleavage of a specific substrate, releasing a fluorophore. The fluorescence intensity is proportional to the enzyme activity.
-
Myocardial Depressant Factor (MDF) Activity: Typically measured by a bioassay, such as the isolated cat papillary muscle preparation, where the depression of contractility is quantified. Alternatively, a paper chromatographic method can be used for its assay.
-
In Vivo Endotoxemic Shock Model (Rabbit)
Objective: To assess the efficacy of this compound in a model of sepsis-induced shock.
Methodology:
-
Animal Preparation:
-
Use male New Zealand White rabbits.
-
Place catheters in the central ear artery for blood pressure monitoring and blood sampling, and in the marginal ear vein for infusions.
-
-
Induction of Endotoxemia:
-
Administer a lethal dose of E. coli lipopolysaccharide (LPS), for example, 50 µg/kg, intravenously.
-
-
Treatment Regimens:
-
Pretreatment: Administer this compound (e.g., 3 or 10 mg/kg, i.p.) at a specified time (e.g., 30 minutes) before the LPS challenge.
-
Post-treatment: Administer this compound at a specified time after the LPS challenge.
-
-
Monitoring and Data Collection:
-
Continuously monitor hemodynamic parameters.
-
Collect blood samples at regular intervals to measure platelet and leukocyte counts, and levels of inflammatory mediators like thromboxane B₂.
-
Observe the animals for a defined period (e.g., 24 hours) to determine survival rates.
-
Conclusion
The data presented in this technical guide strongly support the role of this compound as a potent and specific antagonist of the PAF receptor. Its ability to inhibit PAF-induced platelet aggregation and downstream signaling in vitro, and to confer significant protection in preclinical models of traumatic and endotoxemic shock, highlights its therapeutic potential in inflammatory conditions where PAF is a key pathological mediator. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacological profile of this compound and other PAF receptor antagonists. The visualization of the signaling pathway and experimental workflows aims to provide a clear conceptual framework for understanding the mechanism of action and the experimental basis for the observed anti-inflammatory effects of this compound. Further research is warranted to explore the full therapeutic utility of this compound in a clinical setting.
References
BN 50739: A Technical Overview of its Antagonistic Action on Platelet-Activating Factor Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN 50739 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a highly active phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and shock.[2][3] By blocking the PAF receptor, this compound has demonstrated significant therapeutic potential in preclinical models of traumatic shock, endotoxemia, and myocardial ischemia. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its influence on signal transduction pathways, and the experimental methodologies used to elucidate its effects.
Core Mechanism of Action: PAF Receptor Antagonism
This compound exerts its effects by competitively binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[3] This binding prevents the endogenous ligand, PAF, from activating the receptor and initiating downstream intracellular signaling cascades. The specificity of this compound for the PAF receptor has been demonstrated by its ability to inhibit PAF-induced cellular responses without affecting those triggered by other agonists.[1]
Quantitative Data on the Efficacy of this compound
The inhibitory and protective effects of this compound have been quantified in various experimental settings. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of PAF-Induced Platelet Aggregation
| Parameter | Value | Species | Reference |
| IC50 | 50 nM | Rabbit | [1] |
Table 2: In Vivo Efficacy in a Rat Model of Traumatic Shock
| Parameter | Control (Trauma) | This compound (10 mg/kg, i.v.) | p-value | Reference |
| Survival Time | 1.62 +/- 0.16 h | 3.14 +/- 0.44 h | < 0.01 | [1] |
| Plasma Cathepsin D | 12.5 U/ml | 5.8 U/ml | < 0.01 | [1] |
| Free Amino-Nitrogen | 12.5 U/ml | 4.6 U/ml | < 0.001 | [1] |
| Myocardial Depressant Factor | 65.1 U/ml | 19.4 U/ml | < 0.001 | [1] |
Table 3: Protective Effects in a Rabbit Model of Endotoxemia
| Parameter | Control (LPS) | This compound (10 mg/kg, i.p.) | p-value | Reference |
| 24-hr Mortality Rate | 75% | 22% | < 0.05 | [4] |
| 10-hr Survival Rate (Post-treatment) | 33% | 87% | < 0.05 | [4] |
Table 4: Effects on Ischemia-Induced Ventricular Arrhythmias in Isolated Rat Hearts
| Parameter | Control | This compound (10⁻⁵ M) | This compound (5 x 10⁻⁵ M) | p-value | Reference |
| Incidence of Ventricular Tachycardia | 91% | 33% | 25% | < 0.05 | [5][6] |
| Incidence of Ventricular Fibrillation | 75% | 8% | 8% | < 0.05 | [5][6] |
Table 5: Inhibition of PAF-Induced Intracellular Calcium Mobilization and Phosphoinositide Turnover in Neurohybrid NG108-15 Cells
| Parameter | EC50 (PAF) | IC50 (this compound) | Reference |
| [Ca²⁺]i Mobilization | 6.8 nM | 4.8 nM | [7] |
| IP₃ Formation | 5.1 nM | 3.6 nM | [7] |
Signal Transduction Pathways Modulated by this compound
By blocking the PAF receptor, this compound inhibits the activation of several key signal transduction pathways. The primary pathway initiated by PAF receptor activation involves the Gq alpha subunit of the associated G-protein, which in turn activates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to the endoplasmic reticulum, where it binds to IP₃ receptors, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of Protein Kinase C (PKC) by DAG, leads to a variety of cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction.
Furthermore, PAF receptor activation has been shown to stimulate Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK1/2 and p38 MAPK pathways. These pathways play crucial roles in cell proliferation, differentiation, inflammation, and apoptosis. The inhibition of these pathways by this compound likely contributes to its therapeutic effects.
PAF Receptor Signaling Pathway and its Inhibition by this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are synthesized from established experimental models and the available information from studies on this compound.
PAF-Induced Platelet Aggregation in Washed Rabbit Platelets
Objective: To determine the in vitro inhibitory effect of this compound on PAF-induced platelet aggregation.
Materials:
-
Platelet-Activating Factor (PAF)
-
This compound
-
Washed rabbit platelets
-
Platelet aggregometer
-
Tyrode's buffer
Procedure:
-
Preparation of Washed Rabbit Platelets:
-
Draw blood from a rabbit into a syringe containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).
-
Treat the PRP with a platelet inhibitor (e.g., prostacyclin) to prevent activation during washing.
-
Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.
-
Resuspend the platelet pellet in Tyrode's buffer and repeat the washing step.
-
Finally, resuspend the platelets in Tyrode's buffer to the desired concentration.
-
-
Aggregation Assay:
-
Pre-warm the washed platelet suspension to 37°C in the aggregometer cuvettes with stirring.
-
Add this compound at various concentrations (or vehicle control) to the platelet suspension and incubate for a specified time (e.g., 2 minutes).
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF (e.g., 1.85 nM).[1]
-
Monitor the change in light transmittance for a set period (e.g., 5-10 minutes) to measure the extent of aggregation.
-
Calculate the IC50 value for this compound based on the concentration-response curve.
-
Workflow for PAF-induced platelet aggregation assay.
Rat Model of Traumatic Shock
Objective: To evaluate the in vivo efficacy of this compound in a model of traumatic shock.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Noble-Collip drum
-
Anesthetic (e.g., pentobarbital)
-
Catheters for drug administration and blood sampling
-
This compound
Procedure:
-
Animal Preparation:
-
Anesthetize the rats with pentobarbital.
-
Surgically implant catheters into a major vein (for drug administration) and a major artery (for blood pressure monitoring and blood sampling).
-
-
Induction of Trauma:
-
Place the anesthetized rat in a Noble-Collip drum.
-
Rotate the drum at a standardized speed for a specific number of revolutions to induce trauma.
-
-
Treatment and Monitoring:
-
Administer this compound (e.g., 10 mg/kg, i.v.) or vehicle control at a set time point post-trauma (e.g., 10 minutes).[1]
-
Continuously monitor mean arterial pressure.
-
Record survival time for each animal.
-
Collect blood samples at specified time points to measure biochemical markers of shock (e.g., cathepsin D, free amino-nitrogen, myocardial depressant factor).
-
Rabbit Model of Endotoxemia
Objective: To assess the protective effects of this compound in a model of endotoxin-induced shock.
Materials:
-
New Zealand White rabbits
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Catheters for drug administration and blood sampling
Procedure:
-
Animal Preparation:
-
Implant catheters for intravenous and/or intraperitoneal drug administration and for blood sampling.
-
-
Induction of Endotoxemia:
-
Administer a single intravenous or intraperitoneal injection of LPS at a dose known to induce shock and mortality (e.g., 50 µg/kg, i.v.).[4]
-
-
Treatment and Monitoring:
-
Pre-treatment: Administer this compound (e.g., 3 and 10 mg/kg, i.p.) at a specified time before LPS administration.[4]
-
Post-treatment: Administer this compound at a specified time after LPS administration.[4]
-
Monitor survival rates at various time points (e.g., 10 and 24 hours).
-
Collect blood samples to measure hematological parameters (e.g., platelet and leukocyte counts) and biochemical markers (e.g., thromboxane B₂).
-
Isolated Working Rat Heart Model of Ischemia-Induced Arrhythmias
Objective: To determine the effect of this compound on ventricular arrhythmias induced by myocardial ischemia.
Materials:
-
Male Sprague-Dawley rats
-
Langendorff apparatus for isolated heart perfusion
-
Krebs-Henseleit buffer
-
Suture for coronary artery ligation
-
Electrocardiogram (ECG) recording system
-
This compound
Procedure:
-
Heart Isolation and Perfusion:
-
Anesthetize the rat and rapidly excise the heart.
-
Mount the heart on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.
-
-
Induction of Ischemia:
-
Treatment and Monitoring:
-
Perfuse the hearts with Krebs-Henseleit buffer containing this compound at various concentrations (e.g., 10⁻⁷ to 5 x 10⁻⁵ M) or vehicle control.[6]
-
Continuously record the ECG throughout the experiment.
-
Analyze the ECG recordings for the incidence and duration of ventricular tachycardia and ventricular fibrillation.
-
Monitor heart function parameters such as heart rate, coronary flow, and left ventricular developed pressure.
-
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)
Objective: To measure the effect of this compound on PAF-induced changes in intracellular calcium concentration in neurohybrid NG108-15 cells.
Materials:
-
NG108-15 cells
-
Fura-2 AM (calcium-sensitive fluorescent dye)
-
PAF
-
This compound
-
Fluorescence spectrophotometer or microscope with ratiometric imaging capabilities
Procedure:
-
Cell Loading with Fura-2 AM:
-
Incubate NG108-15 cells with Fura-2 AM in a suitable buffer. The AM ester allows the dye to cross the cell membrane.
-
Intracellular esterases cleave the AM group, trapping the fluorescent Fura-2 in the cytoplasm.
-
-
Fluorescence Measurement:
-
Wash the cells to remove extracellular Fura-2 AM.
-
Place the cells in the fluorometer or on the microscope stage.
-
Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
-
Stimulation and Inhibition:
-
Establish a baseline fluorescence ratio.
-
Add PAF to stimulate an increase in [Ca²⁺]i.
-
In separate experiments, pre-incubate the cells with this compound before adding PAF to determine its inhibitory effect.
-
Phosphoinositide Turnover Assay
Objective: To assess the effect of this compound on PAF-stimulated phosphoinositide turnover in neurohybrid NG108-15 cells.
Materials:
-
NG108-15 cells
-
[³H]myo-inositol
-
PAF
-
This compound
-
Lithium chloride (LiCl)
-
Ion-exchange chromatography columns
Procedure:
-
Cell Labeling:
-
Incubate NG108-15 cells with [³H]myo-inositol for an extended period (e.g., 24-48 hours) to label the cellular phosphoinositide pools.
-
-
Stimulation and Inhibition:
-
Pre-incubate the labeled cells with LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add PAF to stimulate phosphoinositide turnover.
-
In separate experiments, pre-incubate the cells with this compound before adding PAF.
-
-
Extraction and Separation of Inositol Phosphates:
-
Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Extract the water-soluble inositol phosphates.
-
Separate the different inositol phosphates (e.g., IP₁, IP₂, IP₃) using anion-exchange chromatography.
-
-
Quantification:
-
Measure the radioactivity in the collected fractions using liquid scintillation counting to quantify the amount of each inositol phosphate produced.
-
Conclusion
This compound is a well-characterized, specific antagonist of the PAF receptor with demonstrated efficacy in a variety of preclinical models of inflammatory and ischemic conditions. Its mechanism of action involves the direct blockade of the PAF receptor, thereby inhibiting the downstream signaling cascades, including the Gq/PLC/IP₃/Ca²⁺ pathway and MAPK pathways. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the pharmacology of PAF receptor antagonists and their potential therapeutic applications. Further investigation into the precise interplay between the PAF receptor and various MAPK signaling modules will continue to enhance our understanding of the multifaceted roles of PAF in health and disease.
References
- 1. Activation of ERK1/2 by platelet-activating factor receptor is independent of receptor internalisation and G-protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biochem.wustl.edu [biochem.wustl.edu]
- 3. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet-activating factor receptor activation promotes prostate cancer cell growth, invasion and metastasis via ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. hellobio.com [hellobio.com]
BN 50739: A Technical Guide to its Specificity for the Platelet-Activating Factor (PAF) Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the specificity of BN 50739, a potent antagonist of the Platelet-Activating Factor (PAF) receptor. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to offer a comprehensive resource for professionals in the field.
Core Efficacy and Specificity Data
This compound demonstrates high affinity and selective antagonism for the PAF receptor. Its efficacy has been characterized through various in vitro and in vivo studies, which are summarized below.
Quantitative Data Summary
The following tables present the key quantitative metrics defining the binding affinity and functional inhibition of the PAF receptor by this compound.
Table 1: Binding Affinity of this compound for the Human PAF Receptor
| Ligand | Parameter | Value | Species | Source |
| This compound | pKi | 6.9 | Human | [1] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Inhibitory Activity of this compound
| Assay | Parameter | Value | Test System | PAF Concentration | Source |
| PAF-Induced Calcium Mobilization | IC50 | 4.8 nM | Neurohybrid NG108-15 Cells | - | [2] |
| PAF-Stimulated Phosphoinositide Metabolism | IC50 | 3.6 nM | Neurohybrid NG108-15 Cells | - | [2] |
| PAF-Induced Platelet Aggregation | IC50 | 50 nM | Washed Rabbit Platelets | 1.85 nM | [3] |
Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Table 3: Selectivity Profile of this compound
| Assay | Agonist | Concentration | Effect of this compound | Test System | Source |
| Platelet Aggregation | ADP | 5 µM | No inhibition | Washed Rabbit Platelets | [3] |
| Hypotension | Acetylcholine | 10 µg/kg, i.v. | No influence | Anesthetized Rats | [3] |
Signaling Pathways and Experimental Workflows
To fully understand the mechanism of action and the methods used to characterize this compound, the following diagrams illustrate the relevant biological pathways and experimental procedures.
PAF Receptor Signaling Pathway
Platelet-Activating Factor (PAF) binds to its G-protein coupled receptor (GPCR), primarily activating the Gq/11 and Gi/o pathways. The Gq/11 pathway stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This compound acts as a competitive antagonist, blocking PAF from binding to its receptor and thereby inhibiting these downstream signaling events.
PAF Receptor Signaling Cascade and Point of Inhibition by this compound.
Experimental Workflow: Washed Rabbit Platelet Aggregation Assay
This workflow outlines the key steps in a washed rabbit platelet aggregation assay, a common method for assessing the functional effects of PAF receptor antagonists like this compound.
Workflow for a Washed Rabbit Platelet Aggregation Assay.
Experimental Workflow: Calcium Mobilization Assay in NG108-15 Cells
This diagram illustrates the general procedure for measuring intracellular calcium mobilization in NG108-15 cells, a key assay for determining the inhibitory effect of compounds on PAF receptor signaling.
Workflow for a Calcium Mobilization Assay in NG108-15 Cells.
Detailed Experimental Protocols
While the precise, detailed protocols from the original publications are not fully available in the public domain, the following sections provide comprehensive, standardized methodologies for the key experiments cited in the characterization of this compound. These protocols are based on established practices in the field and are intended to serve as a guide for researchers.
Washed Rabbit Platelet Aggregation Assay
This method is used to assess the ability of this compound to inhibit PAF-induced platelet aggregation in a plasma-free system.
1. Materials and Reagents:
-
Whole blood from healthy rabbits
-
Anticoagulant solution (e.g., Acid-Citrate-Dextrose)
-
Tyrode's buffer (pH 7.4) containing bovine serum albumin (BSA)
-
Prostaglandin E1 (PGE1) or prostacyclin (PGI2) solution
-
Apyrase
-
Platelet-Activating Factor (PAF)
-
This compound
-
Aggregometer and cuvettes
2. Platelet Preparation: a. Collect rabbit blood into a syringe containing an anticoagulant. b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). c. To the PRP, add PGE1 or PGI2 to prevent platelet activation during subsequent steps. d. Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10-15 minutes to pellet the platelets. e. Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing PGE1/PGI2 and apyrase. f. Repeat the washing step (d and e) at least once. g. After the final wash, resuspend the platelets in Tyrode's buffer without PGE1/PGI2. h. Determine the platelet count using a hematology analyzer and adjust to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL) with Tyrode's buffer.
3. Aggregation Measurement: a. Place an aliquot of the washed platelet suspension into an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C. b. Add various concentrations of this compound or vehicle (control) to the platelet suspension and incubate for a defined period (e.g., 2-5 minutes). c. Initiate the aggregation by adding a sub-maximal concentration of PAF (e.g., 1.85 nM).[3] d. Record the change in light transmittance for several minutes. An increase in light transmittance corresponds to platelet aggregation.
4. Data Analysis: a. The maximum aggregation for each concentration of this compound is determined. b. The percentage of inhibition is calculated relative to the control (vehicle-treated) aggregation. c. An IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Intracellular Calcium Mobilization Assay in NG108-15 Cells
This assay measures the ability of this compound to block the PAF-induced increase in intracellular free calcium in a neuronal cell line.
1. Materials and Reagents:
-
NG108-15 cells
-
Cell culture medium (e.g., DMEM) with supplements
-
Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer
-
Fura-2 AM (or another calcium-sensitive fluorescent dye)
-
Pluronic F-127
-
Probenecid (optional)
-
Platelet-Activating Factor (PAF)
-
This compound
-
Fluorescence microscope with an imaging system or a fluorescence plate reader
2. Cell Preparation and Dye Loading: a. Culture NG108-15 cells under standard conditions. b. Seed the cells onto glass coverslips or in multi-well plates suitable for fluorescence measurements and allow them to adhere. c. Prepare a loading buffer containing Fura-2 AM, Pluronic F-127 (to aid dye solubilization), and optionally probenecid (to inhibit dye extrusion) in HBSS. d. Remove the culture medium from the cells and wash with HBSS. e. Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark. f. After incubation, wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.
3. Calcium Measurement: a. Place the coverslip with dye-loaded cells in a perfusion chamber on the stage of a fluorescence microscope or place the multi-well plate in a plate reader. b. Perfuse the cells with HBSS and record a baseline fluorescence. For ratiometric dyes like Fura-2, alternately excite at two wavelengths (e.g., 340 nm and 380 nm) and record the emission at a single wavelength (e.g., 510 nm). c. Add various concentrations of this compound or vehicle to the cells and incubate for a specified time. d. Stimulate the cells by adding PAF. e. Continuously record the fluorescence intensity ratio before, during, and after the addition of PAF.
4. Data Analysis: a. The ratio of the fluorescence intensities at the two excitation wavelengths is calculated over time. This ratio is proportional to the intracellular calcium concentration. b. The peak increase in the fluorescence ratio following PAF stimulation is determined for each condition. c. The percentage of inhibition by this compound is calculated relative to the response in the absence of the inhibitor. d. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Conclusion
The available data robustly demonstrates that this compound is a potent and specific antagonist of the PAF receptor. Its high affinity for the receptor translates into effective functional inhibition of PAF-induced signaling pathways, as evidenced by the low nanomolar IC50 values in calcium mobilization, phosphoinositide metabolism, and platelet aggregation assays. The lack of activity against ADP and acetylcholine-mediated responses underscores its selectivity. This comprehensive profile makes this compound a valuable tool for investigating the physiological and pathological roles of PAF and a promising candidate for therapeutic development.
References
BN 50739: A Technical Guide to a Specific Platelet-Activating Factor Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BN 50739 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. This document provides a comprehensive overview of its known synonyms, alternative names, and its mechanism of action through the PAF receptor signaling pathway. Detailed summaries of its pharmacological effects are presented in tabular format, drawing from key preclinical studies. Furthermore, this guide outlines the experimental methodologies employed in these studies to facilitate replication and further investigation. Visual diagrams of the relevant signaling pathways and experimental workflows are included to enhance understanding.
Synonyms and Alternative Names
The compound this compound is also known by the following names:
-
BN-50739
-
BN50739
It is classified as a synthetic organic compound.[1]
Mechanism of Action: PAF Receptor Antagonism
This compound exerts its effects by specifically blocking the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR). The binding of PAF to its receptor typically initiates a cascade of intracellular signaling events that mediate inflammation, platelet aggregation, and other physiological and pathological processes. This compound competitively inhibits this binding, thereby attenuating the downstream effects of PAF.
The PAF receptor is coupled to both Gq and Gi proteins.[2][3] Upon activation by PAF, the receptor triggers multiple signaling pathways:
-
Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[4][5]
-
Gi Pathway: The Gi protein pathway, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
By blocking the PAF receptor, this compound effectively prevents the initiation of these signaling cascades.
Signaling Pathway Diagram
Caption: PAF Receptor Signaling Cascade and the inhibitory action of this compound.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in several preclinical models. The following tables summarize the key quantitative findings.
| Experiment | Model | Parameter | This compound Effect | Reference |
| Platelet Aggregation | Washed Rabbit Platelets | PAF (1.85 nM)-induced aggregation | IC50: 50 nM | Karasawa et al., 1990 |
| Traumatic Shock | Rat Model | Survival Time | Prolonged from 1.62 h to 3.14 h (10 mg/kg, i.v.) | Karasawa et al., 1990 |
| Plasma Cathepsin D | Attenuated increase (5.8 vs. 12.5 U/ml) | Karasawa et al., 1990 | ||
| Plasma Free Amino-Nitrogen | Attenuated increase (4.6 vs. 12.5 U/ml) | Karasawa et al., 1990 | ||
| Myocardial Depressant Factor | Attenuated increase (19.4 vs. 65.1 U/ml) | Karasawa et al., 1990 | ||
| Endotoxemia | Rabbit Model | 24-hr Mortality Rate (LPS-induced) | Reduced from 75% to 22% (10 mg/kg) | Koltai et al., 1991 |
| 10-hr Survival Rate (LPS post-treatment) | Increased from 33% to 87% | Koltai et al., 1991 | ||
| Ischemia-induced Arrhythmias | Isolated Working Rat Hearts | Incidence of Ventricular Tachycardia | Reduced from 91% to 33% (10⁻⁵ M) and 25% (5 x 10⁻⁵ M) | Marcheix et al., 1993 |
| Incidence of Ventricular Fibrillation | Reduced from 75% to 8% (10⁻⁵ M and 5 x 10⁻⁵ M) | Marcheix et al., 1993 |
Experimental Protocols
PAF-Induced Platelet Aggregation
Objective: To determine the in vitro inhibitory effect of this compound on PAF-induced platelet aggregation.
Methodology:
-
Platelet Preparation:
-
Blood is drawn from rabbits into a solution containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 150 x g for 15 minutes).
-
Washed platelets are prepared by centrifuging the PRP at a higher speed (e.g., 800 x g for 10 minutes), removing the supernatant, and resuspending the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase to prevent spontaneous aggregation. The platelet count is then adjusted to a standardized concentration.
-
-
Aggregation Assay:
-
Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the platelet suspension.
-
A baseline light transmission is established for the washed platelet suspension.
-
This compound or its vehicle is pre-incubated with the platelet suspension for a defined period.
-
Platelet aggregation is initiated by the addition of a specific concentration of PAF (e.g., 1.85 nM).
-
The change in light transmission is recorded over time to determine the extent of aggregation.
-
The IC50 value (the concentration of this compound that inhibits 50% of the PAF-induced aggregation) is calculated from a dose-response curve.
-
Experimental Workflow: Platelet Aggregation Assay
Caption: Workflow for determining the effect of this compound on PAF-induced platelet aggregation.
Traumatic Shock Model in Rats
Objective: To evaluate the therapeutic potential of this compound in a rat model of traumatic shock.
Methodology:
-
Animal Model:
-
Male rats (e.g., Sprague-Dawley) are anesthetized (e.g., with pentobarbital).
-
Traumatic shock is induced using a standardized method, such as the Noble-Collip drum trauma, which involves subjecting the anesthetized animal to a controlled number of revolutions in a rotating drum.
-
-
Treatment and Monitoring:
-
This compound (e.g., 10 mg/kg) or vehicle is administered intravenously at a specific time point, typically shortly after the induction of trauma.
-
Physiological parameters such as blood pressure are continuously monitored.
-
Survival time is recorded for each animal.
-
Blood samples are collected at specified intervals to measure plasma markers of shock and organ damage, such as cathepsin D, free amino-nitrogen, and myocardial depressant factor.
-
-
Data Analysis:
-
Survival curves are generated and compared between the treatment and control groups.
-
Plasma marker levels are statistically analyzed to determine the effect of this compound.
-
Endotoxemia Model in Rabbits
Objective: To assess the protective effects of this compound in a rabbit model of endotoxemia.
Methodology:
-
Animal Model:
-
Rabbits (e.g., New Zealand White) are used.
-
Endotoxemia is induced by the intravenous administration of a standardized dose of lipopolysaccharide (LPS) from a gram-negative bacterium (e.g., E. coli).
-
-
Treatment Regimens:
-
Pre-treatment: this compound is administered at various doses (e.g., 3 and 10 mg/kg, intraperitoneally) prior to the LPS challenge.
-
Post-treatment: this compound is administered after the induction of endotoxemia.
-
-
Outcome Measures:
-
Mortality rates are recorded at different time points (e.g., 10 and 24 hours).
-
Hematological parameters, including platelet and leukocyte counts, are measured.
-
Plasma levels of inflammatory mediators, such as thromboxane B2 and tumor necrosis factor (TNF), are quantified.
-
-
Statistical Analysis:
-
Survival data and changes in hematological and biochemical parameters are statistically compared between the different treatment groups and the control group.
-
Ischemia-Induced Ventricular Arrhythmias in Isolated Working Rat Hearts
Objective: To investigate the anti-arrhythmic effects of this compound during myocardial ischemia in an ex vivo model.
Methodology:
-
Isolated Heart Preparation (Langendorff Setup):
-
Rats are heparinized and anesthetized.
-
The heart is rapidly excised and mounted on a Langendorff apparatus.
-
The heart is retrogradely perfused through the aorta with an oxygenated Krebs-Henseleit solution at a constant temperature and pressure.
-
A balloon is inserted into the left ventricle to measure isovolumetric contractile function (e.g., left ventricular developed pressure, LVDP, and its first derivative, dP/dt).
-
-
Experimental Protocol:
-
After a stabilization period, baseline cardiac function is recorded.
-
This compound is added to the perfusate at various concentrations (e.g., 10⁻⁷ to 5 x 10⁻⁵ M).
-
Regional ischemia is induced by ligating the left main coronary artery for a defined period (e.g., 30 minutes).
-
The incidence and duration of ventricular tachycardia and ventricular fibrillation are continuously monitored via an electrocardiogram (ECG).
-
This is followed by a period of reperfusion where the ligation is removed.
-
-
Data Analysis:
-
The incidence of arrhythmias in the this compound-treated groups is compared to the control group using appropriate statistical tests (e.g., Fisher's exact test).
-
Hemodynamic parameters are also analyzed to assess the effects of the compound on cardiac function.
-
References
Methodological & Application
Application Notes and Protocols for In Vivo Dosing Studies in Mouse Models
Note: Specific in vivo dosage information for the compound BN 50739 in mouse models is not publicly available in the conducted search. The following application notes and protocols provide a comprehensive template for researchers and drug development professionals to design and document their own in vivo studies for novel compounds, based on established methodologies for preclinical research in mice.
Introduction
These application notes provide a framework for determining the appropriate in vivo dosage and administration of investigational compounds in mouse models. The protocols outlined below are designed to ensure reproducibility and adherence to best practices in animal research, covering aspects from initial dose-range finding to efficacy evaluation. The primary audience for this document includes researchers, scientists, and drug development professionals engaged in preclinical studies.
Data Presentation: Summarized Quantitative Data
Effective data management is crucial for the comparison of results across different studies and experimental groups. All quantitative data should be organized into clearly structured tables.
Table 1: Compound Administration Details
| Compound ID | Vehicle | Route of Administration | Dosage (mg/kg) | Dosing Frequency | Duration of Treatment |
| [Example: Cmpd-X] | [Example: 0.5% HPMC] | [Example: Oral (PO)] | [Example: 10] | [Example: Once daily] | [Example: 14 days] |
| [Example: Cmpd-X] | [Example: 0.5% HPMC] | [Example: Intraperitoneal (IP)] | [Example: 5] | [Example: Twice daily] | [Example: 10 days] |
| [Example: Cmpd-Y] | [Example: Saline] | [Example: Intravenous (IV)] | [Example: 2] | [Example: Every 3 days] | [Example: 21 days] |
Table 2: Pharmacokinetic Parameters in Mice
| Compound ID | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| [Example: Cmpd-X] | PO | [Data] | [Data] | [Data] | [Data] | [Data] |
| [Example: Cmpd-X] | IV | [Data] | [Data] | [Data] | [Data] | [Data] |
| [Example: Cmpd-Y] | PO | [Data] | [Data] | [Data] | [Data] | [Data] |
| [Example: Cmpd-Y] | IV | [Data] | [Data] | [Data] | [Data] | [Data] |
Table 3: Efficacy Study Endpoint Summary
| Treatment Group | N | Primary Endpoint (e.g., Tumor Volume, mm³) | Secondary Endpoint (e.g., Survival Rate, %) | Biomarker Modulation (e.g., % change) |
| Vehicle Control | 10 | [Mean ± SEM] | [Data] | [Mean ± SEM] |
| [Cmpd-X (10 mg/kg)] | 10 | [Mean ± SEM] | [Data] | [Mean ± SEM] |
| [Cmpd-Y (5 mg/kg)] | 10 | [Mean ± SEM] | [Data] | [Mean ± SEM] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Animal Models
-
Species/Strain: Specify the mouse strain used (e.g., C57BL/6, BALB/c, NOD-SCID).[1]
-
Age and Weight: State the age and weight range of the animals at the start of the experiment.
-
Health Status: Describe the health status of the animals (e.g., specific pathogen-free).
-
Acclimation: Detail the acclimation period for the animals in the facility before the start of the experiment.
-
Ethical Approval: All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[1][2]
Compound Formulation
-
Vehicle Selection: The vehicle should be non-toxic and compatible with the chosen route of administration. Common vehicles include sterile saline, phosphate-buffered saline (PBS), and 0.5% hydroxypropyl methylcellulose (HPMC).[2] The pH of the formulation should be close to physiological pH (~7.4) to avoid irritation.[2]
-
Preparation: Describe the method of compound solubilization or suspension. For parenteral administration, the formulation must be sterile.[3]
Administration Techniques
The choice of administration route depends on the compound's properties and the experimental design.[4][5]
-
Oral Gavage (PO):
-
Gently restrain the mouse.
-
Measure the required dose accurately.
-
Insert a gavage needle into the mouth and pass it down the esophagus to the stomach before slowly delivering the drug.[5]
-
-
Intraperitoneal Injection (IP):
-
Intravenous Injection (IV):
-
Subcutaneous Injection (SC):
-
Pinch the skin between the shoulder blades to form a tent.
-
Insert a needle at the base of the tent and inject the substance.[3]
-
For recommended administration volumes and needle sizes, refer to institutional guidelines.[4]
Pharmacokinetic (PK) Study Design
A typical PK study in mice involves collecting blood samples at multiple time points after compound administration to determine its absorption, distribution, metabolism, and excretion (ADME) profile.[1][6]
-
Dosing: Administer the compound via the intended clinical route (e.g., PO) and intravenously (IV) to determine bioavailability.[1]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes for IV; 15, 30, 60, 120, 240, 360 minutes for PO).[1]
-
Sample Processing: Process blood to plasma or serum and store at -80°C until analysis.
-
Bioanalysis: Quantify the compound concentration using a validated analytical method such as LC-MS/MS.[1]
Efficacy Study Design
Efficacy studies are designed to evaluate the therapeutic effect of a compound in a disease model.[7][8]
-
Model Induction: Describe the method for inducing the disease model (e.g., tumor cell implantation for xenograft models).[8]
-
Randomization: Randomly assign animals to treatment and control groups.
-
Treatment: Administer the compound according to the predetermined dose, route, and schedule.
-
Monitoring: Regularly monitor animal health, body weight, and disease progression (e.g., tumor volume measurements).
-
Endpoint Analysis: At the end of the study, collect tissues for biomarker analysis, histopathology, and other relevant endpoint assessments.
Visualizations
Diagrams are powerful tools for illustrating complex biological processes and experimental designs.
Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo efficacy study in a mouse model.
References
- 1. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. dsv.ulaval.ca [dsv.ulaval.ca]
- 4. cea.unizar.es [cea.unizar.es]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
BN 50739 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN 50739 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a powerful phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. As a PAF receptor antagonist, this compound is a valuable tool for investigating the roles of PAF in biological systems and for exploring its therapeutic potential in various disease models. These application notes provide detailed information on the solubility of this compound and protocols for its preparation in experimental settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for the accurate preparation of stock solutions and experimental dilutions.
| Property | Value | Source |
| Molecular Weight | 596.19 g/mol | [1] |
| Chemical Formula | C₂₈H₂₆ClN₅O₄S | Inferred from structure |
| Appearance | Not specified | N/A |
| Storage | Room temperature in continental US; may vary elsewhere. Please store the product under the recommended conditions in the Certificate of Analysis. | [1] |
Solubility Data
Note: Researchers should perform their own solubility tests to determine the maximum concentration of this compound in their solvent of choice.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Data not available. Likely soluble. | Recommended for creating concentrated stock solutions. |
| Ethanol | Data not available. | Solubility may be limited. |
| Water | Insoluble or poorly soluble. | Direct dissolution in aqueous buffers is not recommended. |
| Phosphate-Buffered Saline (PBS) | Insoluble or poorly soluble. | Dilution from a DMSO stock is required. |
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This stock solution can then be used for subsequent dilutions into aqueous experimental media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 596.19 g/mol = 5.96 mg
-
-
-
Weighing this compound:
-
Carefully weigh out the calculated mass of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolution in DMSO:
-
Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but the stability of this compound under these conditions should be considered.
-
-
Storage of Stock Solution:
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Note: The long-term stability of this compound in DMSO has not been formally reported. It is recommended to prepare fresh stock solutions regularly.
-
Preparation of Working Solutions for In Vitro Experiments (e.g., Cell-Based Assays)
This protocol outlines the dilution of the DMSO stock solution into an aqueous medium, such as cell culture medium or a physiological buffer, for in vitro applications.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the experimental medium should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Precipitation: this compound may precipitate out of solution when diluted into aqueous media. It is crucial to visually inspect the working solution for any signs of precipitation. If precipitation occurs, consider lowering the final concentration of this compound or using a different formulation strategy.
Procedure:
-
Thaw the Stock Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution (Example for a final concentration of 10 µM):
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO or the experimental medium. For example, dilute the 10 mM stock 1:10 in the experimental medium to obtain a 1 mM solution.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of the experimental medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of the experimental medium.
-
-
Mixing and Use:
-
Mix the working solution thoroughly by gentle pipetting or inversion.
-
Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions for extended periods unless their stability has been confirmed.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound competitively antagonizes the PAF receptor, a GPCR.
Experimental Workflow for this compound Preparation
Caption: Workflow for the preparation of this compound for experiments.
References
Application Notes and Protocols for the Use of BN 50739 in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The study of compounds that modulate platelet function is essential for the development of novel therapeutic agents. Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays a significant role in various physiological and pathological processes, including the activation and aggregation of platelets.[1][2] BN 50739 is a specific antagonist of the PAF receptor, making it a valuable tool for investigating the role of PAF in platelet function and for the development of anti-platelet therapies.[3] These application notes provide detailed protocols for utilizing this compound in in vitro platelet aggregation assays using light transmission aggregometry (LTA), the gold standard for platelet function testing.
Mechanism of Action: PAF Receptor Antagonism
Platelet-Activating Factor (PAF) initiates platelet activation by binding to its specific G-protein coupled receptor (GPCR) on the platelet surface. This binding triggers a downstream signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers induce an increase in intracellular calcium concentration ([Ca2+]i) and activate protein kinase C (PKC), respectively. The elevation in intracellular calcium is a crucial step that leads to platelet shape change, degranulation, and ultimately, aggregation.
This compound acts as a competitive antagonist at the PAF receptor. By binding to the receptor, it prevents PAF from exerting its biological effects, thereby inhibiting the initiation of the signaling cascade that leads to platelet aggregation.
Quantitative Data Summary
The inhibitory effect of this compound on PAF-induced platelet responses has been quantified in several studies. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Type/System | Comments |
| Inhibition of PAF-induced Platelet Aggregation | 60-100% | Platelets | Inhibition observed at a concentration range of 0.2-1 x 10⁻⁷ M.[3] |
| IC₅₀ for Inhibition of PAF-induced Ca²⁺ Mobilization | 4.8 nM | Neurohybrid NG108-15 Cells | While not a direct measure of platelet aggregation, inhibition of calcium mobilization is a key upstream event.[4] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.
References
- 1. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor-induced aggregation of human platelets specifically inhibited by triazolobenzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet activating factor (PAF) and tumor necrosis factor-alpha (TNF alpha) interactions in endotoxemic shock: studies with this compound, a novel PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BN 50739 in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BN 50739, a potent and specific Platelet-Activating Factor (PAF) receptor antagonist, for the investigation of neuropathic pain mechanisms. The provided protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of PAF receptor antagonism in various neuropathic pain states.
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge with limited effective treatment options. Emerging evidence implicates Platelet-Activating Factor (PAF), a potent phospholipid mediator, in the pathogenesis of neuropathic pain.[1][2] this compound is a specific antagonist of the PAF receptor, and studies have demonstrated its potent and long-lasting anti-allodynic effects in various animal models of neuropathic pain.[2][3] Its mechanism of action is, at least in part, attributed to the modulation of spinal cord signaling pathways, specifically by mitigating the PAF-induced dysfunction of the Glycine Receptor α3 (GlyRα3).[2]
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the pharmacological activity of this compound. While direct dose-response data for anti-allodynia in neuropathic pain models is not extensively detailed in publicly available literature, the following in vitro and in vivo data demonstrate its potency as a PAF receptor antagonist.
Table 1: In Vitro Activity of this compound
| Assay | System | IC50 Value | Reference |
| PAF-induced Platelet Aggregation | Washed Rabbit Platelets | 50 nM | [1] |
| PAF-induced [Ca++]i Mobilization | Neurohybrid NG108-15 Cells | 4.8 nM | [4] |
| PAF-stimulated IP3 Formation | Neurohybrid NG108-15 Cells | 3.6 nM | [4] |
Table 2: In Vivo Activity of this compound
| Model | Species | Administration Route | Dose | Observed Effect | Duration of Effect | Reference |
| PAF-induced Hypotension | Rat | Intravenous (i.v.) | 10 mg/kg | Attenuation of hypotension | > 5 hours | [1] |
| Traumatic Shock | Rat | Intravenous (i.v.) | 10 mg/kg | Prolonged survival time | - | [1] |
| Endotoxemia | Rabbit | Intraperitoneal (i.p.) | 3 and 10 mg/kg | Dose-dependent inhibition of PAF-induced thrombocytopenia, leukopenia, and thromboxane B2 elevation | 3.5 to 4.5 hours | [5] |
Signaling Pathway of PAF in Neuropathic Pain and the Action of this compound
Peripheral nerve injury triggers the release of ATP from damaged neurons and activated glial cells in the spinal cord. This ATP acts on purinergic receptors (e.g., P2X4) on microglia, the resident immune cells of the central nervous system, leading to their activation. Activated microglia upregulate the synthesis and release of Platelet-Activating Factor (PAF). PAF then acts on its G-protein coupled receptor (PAFR) on neighboring microglia and neurons in the dorsal horn. This activation initiates a downstream signaling cascade involving p38 Mitogen-Activated Protein Kinase (MAPK). The activation of p38 MAPK in microglia leads to the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). These cytokines can then act on dorsal horn neurons, leading to a dysfunction of inhibitory Glycine Receptor α3 (GlyRα3). This impairment of glycinergic inhibitory neurotransmission results in central sensitization and the characteristic symptoms of neuropathic pain, such as mechanical allodynia. This compound, as a PAF receptor antagonist, blocks the initial step of this pathological cascade, preventing the downstream signaling events that lead to neuroinflammation and pain hypersensitivity.
Experimental Workflow for Studying this compound in a Neuropathic Pain Model
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of neuropathic pain.
Detailed Experimental Protocols
Partial Sciatic Nerve Ligation (pSNL) Model in Mice
This model is widely used to induce robust and long-lasting mechanical allodynia, mimicking key features of clinical neuropathic pain.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
9-0 non-absorbable nylon suture
-
Glass rod (optional, for nerve manipulation)
-
Sterile drapes and gauze
-
Antiseptic solution (e.g., chlorhexidine)
-
Heating pad for recovery
Procedure:
-
Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).
-
Shave the fur on the lateral side of the thigh of the desired hind limb.
-
Clean the surgical area with an antiseptic solution.
-
Make a small incision (approximately 0.5 cm) through the skin and biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve from the surrounding connective tissue.
-
Using a fine needle, pass a 9-0 nylon suture through the dorsal one-third to one-half of the sciatic nerve.
-
Tightly ligate this portion of the nerve.
-
Ensure that the ligature is secure but does not completely transect the nerve.
-
Close the muscle layer with a 6-0 absorbable suture and the skin with wound clips or sutures.
-
For sham-operated animals, expose the sciatic nerve without ligating it.
-
Allow the animals to recover on a heating pad until they regain full mobility.
-
Monitor the animals for any signs of distress or infection post-surgery.
Assessment of Mechanical Allodynia using von Frey Filaments
The von Frey test is a standard method to quantify the paw withdrawal threshold to a mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments (e.g., Stoelting)
-
Elevated wire mesh platform
-
Plexiglas chambers for animal habituation
Procedure:
-
Place the mice in individual Plexiglas chambers on the elevated wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing.
-
Begin testing once the animals are calm and not actively exploring.
-
Apply the von Frey filament to the plantar surface of the hind paw ipsilateral to the nerve injury.
-
Apply the filament with enough force to cause it to bend and hold for 3-5 seconds.
-
A positive response is defined as a brisk withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold:
-
Start with a mid-range filament (e.g., 0.4 g).
-
If there is no response, use the next filament with increasing force.
-
If there is a positive response, use the next filament with decreasing force.
-
The pattern of responses is used to calculate the 50% withdrawal threshold using a specific formula.
-
-
Repeat the testing on the contralateral paw to serve as an internal control.
-
Allow a rest period of at least 5 minutes between applications to the same paw.
Drug Preparation and Administration
This compound Solution Preparation: The solubility of this compound should be determined based on the chosen administration route and vehicle. For intravenous administration, this compound can be dissolved in a vehicle such as a solution containing dimethyl sulfoxide (DMSO) and further diluted with saline. For oral administration, it can be suspended in a vehicle like 0.5% carboxymethylcellulose. It is crucial to prepare fresh solutions on the day of the experiment.
Administration:
-
Intravenous (i.v.): Administer the this compound solution through the tail vein. The injection volume should be adjusted based on the animal's body weight (e.g., 5-10 ml/kg).
-
Intraperitoneal (i.p.): Inject the solution into the peritoneal cavity.
-
Oral (p.o.): Administer the solution using an oral gavage needle.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the PAF signaling pathway in neuropathic pain. The provided protocols for the partial sciatic nerve ligation model and the von Frey test offer a robust framework for assessing the anti-allodynic potential of this compound. Further research focusing on detailed dose-response studies and the elucidation of the downstream signaling cascade will be crucial for the clinical translation of PAF receptor antagonists as a novel therapeutic strategy for neuropathic pain.
References
- 1. Microglia in the spinal cord and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purinergic signaling in microglia in the pathogenesis of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the Microglial Signaling Pathways: New Insights in the Modulation of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38 MAPK, microglial signaling, and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
BN 50739: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN 50739 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor involved in a wide array of physiological and pathological processes. By blocking the binding of PAF to its receptor, this compound effectively inhibits downstream signaling cascades that contribute to inflammation, thrombosis, and shock. These properties make this compound a valuable tool for research in areas such as ischemia-reperfusion injury, traumatic shock, endotoxemia, and other inflammatory conditions.
This document provides comprehensive information on the procurement of this compound, a summary of its pharmacological data, detailed protocols for key in vitro and in vivo experiments, and a visual representation of its mechanism of action.
Supplier and Purchasing Information
Acquiring this compound for research purposes can be achieved through specialized chemical suppliers. The following table summarizes known vendors. It is recommended to contact the suppliers directly for the most current pricing, purity, and availability information.
| Supplier | Website | CAS Number | Notes |
| TargetMol | --INVALID-LINK-- | 128672-07-1 | Offers a range of bioactive small molecules for research.[1] |
| MedChemExpress | --INVALID-LINK-- | 128672-07-1 | Provides a wide array of research chemicals and biochemicals.[2] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₆ClN₅O₂S | IUPHAR/BPS Guide to PHARMACOLOGY |
| Molecular Weight | 596.19 g/mol | MedChemExpress[2] |
| Canonical SMILES | COc1ccc(SCC(=S)N2CCc3c(sc4c3C(c3ccccc3Cl)=NCc3nnc(C)n3-4)C2)cc1OC | GPCRdb |
| InChIKey | MRVWRDZEYURFSW-UHFFFAOYSA-N | GPCRdb |
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound as reported in the scientific literature.
In Vitro Activity
| Assay | Species | System | IC₅₀ / Effective Concentration | Reference |
| PAF-induced Platelet Aggregation | Rabbit | Washed Platelets | IC₅₀: 50 nM | Beneficial actions of this compound, a new PAF receptor antagonist, in murine traumatic shock. |
In Vivo Efficacy
| Model | Species | Dosing | Key Findings | Reference |
| Ischemia-induced Ventricular Arrhythmias | Rat | 10⁻⁵ M and 5 x 10⁻⁵ M (in isolated heart) | Dose-dependent protection against ventricular tachycardia and fibrillation. | Effect of this compound, a new platelet activating factor antagonist, on ischaemia induced ventricular arrhythmias in isolated working rat hearts. |
| Traumatic Shock | Rat | 10 mg/kg, i.v. | Prolonged survival time and attenuated accumulation of shock markers. | Beneficial actions of this compound, a new PAF receptor antagonist, in murine traumatic shock. |
| Endotoxin-induced Shock | Rabbit | 3 and 10 mg/kg, i.p. | Dose-dependent inhibition of PAF-induced thrombocytopenia, leukopenia, and thromboxane B2 elevation. Reduced 24-hr mortality. | Protective effect of this compound, a new platelet-activating factor antagonist, in endotoxin-treated rabbits. |
| Cerebral Ischemia | Rat | 2 mg/kg, i.v. | Reversed ischemia-induced accumulation of mitochondrial free fatty acids and improved mitochondrial respiration. | Effect of the platelet-activating factor antagonist this compound and its diluents on mitochondrial respiration and membrane lipids during and following cerebral ischemia. |
Experimental Protocols
The following are detailed protocols synthesized from methodologies reported in the scientific literature for key experiments involving this compound.
In Vitro Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on PAF-induced platelet aggregation in vitro. This protocol is based on the principles of light transmission aggregometry.[3][4]
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Human or rabbit whole blood
-
3.8% Sodium Citrate (anticoagulant)
-
Tyrode's buffer
-
Platelet aggregometer
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the supernatant (PRP).
-
Centrifuge the remaining blood at 1200 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP to approximately 3 x 10⁸ platelets/mL using PPP.
-
Pre-warm the PRP samples to 37°C for 10 minutes.
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.
-
Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for 5 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a submaximal concentration of PAF.
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated from the change in light transmission.
-
Determine the IC₅₀ value of this compound by testing a range of concentrations and plotting the percentage of inhibition against the log concentration of the inhibitor.
-
In Vivo Traumatic Shock Model in Rats
Objective: To evaluate the protective effects of this compound in a rat model of traumatic shock. This protocol is based on the Noble-Collip drum trauma model.
Materials:
-
This compound
-
Male Wistar rats (250-300g)
-
Noble-Collip drum
-
Anesthetic (e.g., sodium pentobarbital)
-
Catheters for drug administration and blood sampling
-
Physiological monitoring equipment (blood pressure, heart rate)
Procedure:
-
Animal Preparation:
-
Anesthetize the rats with sodium pentobarbital (e.g., 50 mg/kg, i.p.).
-
Cannulate the femoral artery for blood pressure monitoring and blood sampling.
-
Cannulate the femoral vein for drug administration.
-
Allow the animals to stabilize for 30 minutes.
-
-
Induction of Traumatic Shock:
-
Place the anesthetized rat in the Noble-Collip drum.
-
Rotate the drum at a set speed (e.g., 40 rpm) for a specified number of revolutions (e.g., 600 revolutions) to induce trauma.
-
-
Treatment and Monitoring:
-
Following trauma induction, administer this compound (e.g., 10 mg/kg, i.v.) or vehicle control.
-
Continuously monitor mean arterial pressure (MAP) and heart rate.
-
Collect blood samples at predetermined time points to measure biochemical markers of shock (e.g., lactate, TNF-α).
-
Record survival time for each animal.
-
-
Data Analysis:
-
Compare the survival curves between the this compound-treated and control groups using Kaplan-Meier analysis.
-
Analyze changes in hemodynamic parameters and biochemical markers between the groups using appropriate statistical tests (e.g., ANOVA, t-test).
-
In Vivo Endotoxin-Induced Shock Model in Rabbits
Objective: To assess the efficacy of this compound in a rabbit model of endotoxemia.[5][6]
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
New Zealand White rabbits (2-3 kg)
-
Anesthetic (e.g., ketamine/xylazine)
-
Catheters for drug administration and blood sampling
-
Equipment for monitoring physiological parameters
Procedure:
-
Animal Preparation:
-
Anesthetize the rabbits.
-
Place catheters in the marginal ear vein for infusions and the central ear artery for blood pressure monitoring and blood sampling.
-
Allow for a stabilization period.
-
-
Treatment and Endotoxin Challenge:
-
Administer this compound (e.g., 3 or 10 mg/kg, i.p.) or vehicle control 30 minutes prior to the endotoxin challenge.
-
Administer a bolus intravenous injection of LPS (e.g., 100 µg/kg).
-
-
Monitoring and Sample Collection:
-
Continuously monitor arterial blood pressure and heart rate.
-
Collect blood samples at baseline and at various time points post-LPS administration for the analysis of platelet count, white blood cell count, and thromboxane B2 levels.
-
Monitor survival over a 24-hour period.
-
-
Data Analysis:
-
Compare survival rates between the different treatment groups.
-
Analyze the time course of changes in hematological and biochemical parameters.
-
In Vivo Cerebral Ischemia Model in Rats
Objective: To investigate the neuroprotective effects of this compound in a rat model of focal cerebral ischemia. This protocol is based on the middle cerebral artery occlusion (MCAO) model.[7][8][9][10][11]
Materials:
-
This compound
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Nylon monofilament suture
-
Physiological monitoring equipment
Procedure:
-
Animal Surgery (MCAO):
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA.
-
Insert a nylon monofilament suture into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
-
Treatment:
-
Administer this compound (e.g., 2 mg/kg, i.v.) or vehicle at the onset of reperfusion.
-
-
Neurological Assessment and Infarct Volume Measurement:
-
At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.
-
Euthanize the animals and remove the brains.
-
Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Calculate the infarct volume as a percentage of the total brain volume.
-
-
Data Analysis:
-
Compare neurological scores and infarct volumes between the this compound-treated and control groups.
-
Visualizations
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of PAF to its G-protein coupled receptor and the point of intervention for this compound.
Caption: PAF receptor signaling and inhibition by this compound.
Experimental Workflow: In Vivo Traumatic Shock Model
The following diagram outlines the key steps in the experimental workflow for evaluating this compound in a rat model of traumatic shock.
Caption: Workflow for the in vivo traumatic shock model.
References
- 1. This compound|T26875|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Antiplatelet Interactions on PAF and ADP Pathways of NSAIDs, Analgesic and Antihypertensive Drugs for Cardioprotection—In Vitro Assessment in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Evaluation of the animal model for endotoxin-induced shock] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A single endotoxin injection in the rabbit causes prolonged blood vessel dysfunction and a procoagulant state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for establishing a global ischemia model using a 4-vessel occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rat Model of Focal Cerebral Ischemia/Reperfusion [bio-protocol.org]
- 9. ahajournals.org [ahajournals.org]
- 10. wvj.science-line.com [wvj.science-line.com]
- 11. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
BN 50739 stability in solution and storage conditions
This technical support center provides guidance on the stability and storage of BN 50739, a synthetic organic compound known to be a platelet-activating factor (PAF) antagonist. The information provided is based on general best practices for handling research compounds of this nature. It is highly recommended that users perform their own validation for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
For long-term storage, it is recommended to store the solid compound at -20°C, protected from light and moisture. For short-term storage, room temperature may be acceptable, but this should be verified by the user. Always refer to the supplier's recommendations if available.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Based on its chemical structure, this compound is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For biological experiments, it is crucial to use high-purity, anhydrous-grade solvents.
Q3: How should I store solutions of this compound?
Stock solutions in organic solvents should be stored at -20°C or -80°C in tightly sealed vials to minimize evaporation and exposure to moisture. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: How stable is this compound in aqueous solutions?
The stability of this compound in aqueous buffers is not well-documented and can be influenced by pH, temperature, and the presence of other solutes. It is advisable to prepare fresh aqueous working solutions from the organic stock solution for each experiment. If storage of aqueous solutions is necessary, it should be for a short duration at 2-8°C, and the stability should be validated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in aqueous buffer | The concentration of this compound exceeds its solubility limit in the aqueous buffer. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent if experimentally permissible. Prepare the working solution immediately before use. |
| Inconsistent experimental results | Degradation of this compound in solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). Inaccurate concentration of the stock solution due to solvent evaporation. | Prepare fresh stock solutions and aliquot for single use. Store stock solutions at -80°C. Regularly check the concentration of the stock solution. |
| Loss of biological activity | The compound may have degraded over time, even in solid form, if not stored correctly. The compound may be unstable in the specific experimental medium. | Purchase a new batch of the compound. Perform a stability test of the compound in your experimental medium by incubating it for the duration of your experiment and then analyzing its integrity. |
Recommended Experimental Protocols
Protocol 1: Determination of this compound Solubility
This protocol outlines a method to determine the solubility of this compound in various solvents.
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a known volume of the test solvent (e.g., DMSO, ethanol, PBS) in a vial.
-
Seal the vial and agitate at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After agitation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound.
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Protocol 2: Assessment of Solution Stability
This protocol describes a method to evaluate the stability of this compound in a specific solvent over time and at different temperatures.
-
Preparation of Test Solutions:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Aliquot the solution into multiple vials for analysis at different time points and storage conditions.
-
-
Storage:
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), retrieve a vial from each storage condition.
-
Analyze the sample using a stability-indicating HPLC method. This method should be able to separate the intact this compound from any potential degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
A common threshold for stability is retaining >90% of the initial concentration.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| DMSO | 25 | > 50 |
| Ethanol (95%) | 25 | ~ 20 |
| Methanol | 25 | ~ 15 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | < 0.1 |
Table 2: Stability of this compound in DMSO (10 mM Stock Solution) (Hypothetical Data)
| Storage Temperature | % Remaining after 24h | % Remaining after 7 days | % Remaining after 30 days |
| Room Temperature (20-25°C) | 98% | 91% | 75% |
| 4°C | >99% | 98% | 95% |
| -20°C | >99% | >99% | 98% |
| -80°C | >99% | >99% | >99% |
Visualizations
Caption: Workflow for determining the solubility of this compound.
Caption: Workflow for assessing the stability of this compound in solution.
troubleshooting BN 50739 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BN 50739 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a lipid signaling molecule involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. This compound exerts its effects by binding to the PAF receptor, thereby preventing the binding of PAF and inhibiting its downstream signaling pathways.
Q2: In what experimental models is this compound typically used?
A2: this compound is frequently used in preclinical research to investigate the role of PAF in various disease models. Common applications include studies of:
-
Thrombosis and Platelet Aggregation: To inhibit PAF-induced platelet activation and aggregation.
-
Inflammation and Sepsis: To mitigate the inflammatory response in models of endotoxic shock.
-
Ischemia-Reperfusion Injury: To study the protective effects against tissue damage following loss and restoration of blood flow.
-
Asthma and Allergic Reactions: To block PAF-mediated bronchoconstriction and inflammatory cell infiltration.
Q3: What is the recommended solvent for dissolving this compound?
Q4: How should this compound be stored?
A4: As a general guideline for small molecule inhibitors, this compound should be stored as a solid at -20°C or -80°C for long-term stability. Stock solutions in organic solvents should also be stored at -20°C or -80°C and can be kept for several weeks to months, depending on the solvent. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Always refer to the manufacturer's instructions for specific storage recommendations.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no effect of this compound in cell-based assays. | Compound Precipitation: this compound may have precipitated out of the culture medium. | - Visually inspect the culture wells for any signs of precipitation. - Decrease the final concentration of this compound. - Increase the final concentration of the solubilizing agent (e.g., DMSO), ensuring it remains at a non-toxic level for the cells. Always include a vehicle control with the same concentration of the solvent. |
| Compound Degradation: The compound may have degraded due to improper storage or handling. | - Prepare fresh stock solutions of this compound. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Protect the compound from light if it is light-sensitive. | |
| Cell Line Insensitivity: The cell line used may not express the PAF receptor or express it at very low levels. | - Confirm PAF receptor expression in your cell line using techniques like RT-PCR, Western blot, or flow cytometry. - Use a positive control cell line known to express the PAF receptor. | |
| High background or off-target effects observed. | High Concentration of this compound: The concentration used may be too high, leading to non-specific effects. | - Perform a dose-response experiment to determine the optimal concentration of this compound that gives the desired effect with minimal off-target effects. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular toxicity. | - Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). - Include a vehicle control with the same concentration of the solvent to assess its effect. | |
| Variability in in vivo experimental results. | Poor Bioavailability or Rapid Metabolism: this compound may not be reaching the target tissue at a sufficient concentration or may be cleared too quickly. | - Optimize the dose and route of administration based on preliminary pharmacokinetic studies if possible. - Consider using a different formulation to improve bioavailability. |
| Animal-to-animal variability: Biological differences between animals can lead to varied responses. | - Increase the number of animals per group to improve statistical power. - Ensure consistent handling and experimental conditions for all animals. | |
| Unexpected agonist-like effects at high concentrations. | Biphasic or Partial Agonist/Antagonist Activity: Some antagonists can exhibit partial agonist activity at high concentrations. | - Carefully review the literature for any reports of such activity for this compound or other PAF receptor antagonists. - Perform a detailed dose-response curve to characterize the full pharmacological profile in your system. |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol is adapted from standard light transmission aggregometry (LTA) methods.[1][2]
Objective: To assess the inhibitory effect of this compound on PAF-induced platelet aggregation.
Materials:
-
Freshly drawn human or rabbit whole blood collected in sodium citrate tubes.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Platelet-Activating Factor (PAF).
-
This compound.
-
Phosphate-Buffered Saline (PBS).
-
Light Transmission Aggregometer.
Methodology:
-
Preparation of PRP and PPP:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C.
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.
-
Add a specific volume of PRP to a new cuvette with a magnetic stir bar.
-
Add this compound at various concentrations (or vehicle control) and incubate for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a submaximal concentration of PAF.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Maximum Aggregation (%) | IC₅₀ (µM) |
| Vehicle Control | 0 | (Value ± SD) | N/A |
| This compound | 0.1 | (Value ± SD) | (Calculated Value) |
| This compound | 1 | (Value ± SD) | |
| This compound | 10 | (Value ± SD) |
In Vivo Lipopolysaccharide (LPS)-Induced Endotoxic Shock Model
This protocol is a general guideline for inducing endotoxic shock in mice to evaluate the protective effects of this compound.[3][4]
Objective: To determine if this compound can improve survival and reduce inflammatory markers in a mouse model of endotoxemia.
Materials:
-
Male C57BL/6 or BALB/c mice (8-12 weeks old).
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound.
-
Sterile, pyrogen-free saline.
-
Appropriate vehicle for this compound administration.
Methodology:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly assign mice to different treatment groups (e.g., Saline control, LPS + Vehicle, LPS + this compound at different doses).
-
This compound Administration: Administer this compound (or vehicle) via the desired route (e.g., intraperitoneal, intravenous) at a specific time point before or after the LPS challenge.
-
LPS Challenge: Induce endotoxic shock by administering a lethal or sub-lethal dose of LPS (e.g., 15-20 mg/kg, intraperitoneally).
-
Monitoring:
-
Survival: Monitor the survival of the animals at regular intervals for a specified period (e.g., 72-96 hours).
-
Clinical Signs: Score the clinical signs of sickness (e.g., piloerection, lethargy, huddling).
-
Biological Samples: At predetermined time points, collect blood and/or tissues to measure inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or other methods.
-
Data Presentation:
Survival Data:
| Treatment Group | Dose | Number of Animals | Survival Rate (%) |
| Saline Control | N/A | 10 | 100 |
| LPS + Vehicle | (LPS dose) | 10 | (Value) |
| LPS + this compound | (LPS dose) + (this compound dose 1) | 10 | (Value) |
| LPS + this compound | (LPS dose) + (this compound dose 2) | 10 | (Value) |
Cytokine Levels (e.g., TNF-α in serum at 2 hours post-LPS):
| Treatment Group | TNF-α (pg/mL) |
| Saline Control | (Value ± SEM) |
| LPS + Vehicle | (Value ± SEM) |
| LPS + this compound (Dose 1) | (Value ± SEM) |
| LPS + this compound (Dose 2) | (Value ± SEM) |
Visualizations
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Novel Role of Platelet-Activating Factor in Protecting Mice against Lipopolysaccharide-Induced Endotoxic Shock | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
potential off-target effects of BN 50739
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BN 50739. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
This compound is primarily characterized as a specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1] It has been shown to inhibit PAF-induced physiological responses both in vitro and in vivo.
Q2: What is the evidence for the selectivity of this compound for the PAF receptor?
Early studies demonstrated a degree of selectivity for this compound. For instance, it has been shown to inhibit PAF-induced platelet aggregation without affecting aggregation induced by ADP.[1] Additionally, in vivo studies have shown that this compound can attenuate PAF-induced hypotension without altering the hypotensive effects of acetylcholine, suggesting it does not significantly interact with muscarinic acetylcholine receptors.[1]
Q3: Has a comprehensive off-target screening panel been performed for this compound?
Based on publicly available literature, a comprehensive off-target screening of this compound against a broad panel of receptors, enzymes, and ion channels has not been reported. Therefore, researchers should exercise caution and consider the possibility of uncharacterized off-target effects in their experiments.
Q4: What are some potential, unconfirmed off-target families that I should be aware of when using this compound?
Given the chemical structure of this compound, a triazolobenzodiazepine derivative, and the common cross-reactivity profiles of similar small molecules, researchers might consider evaluating its effects on:
-
Other G-protein coupled receptors (GPCRs): Especially those with structural similarities to the PAF receptor.
-
Ion channels: To rule out any unintended effects on neuronal or cardiac excitability.
-
Phosphodiesterases (PDEs): As some small molecule inhibitors are known to have activity against various PDE isoforms.
-
Cyclooxygenases (COXs): To ensure observed anti-inflammatory effects are solely due to PAF receptor antagonism.
Q5: I am observing an unexpected effect in my experiment that doesn't seem to be mediated by the PAF receptor. How can I troubleshoot this?
If you suspect an off-target effect of this compound, consider the following troubleshooting steps:
-
Use a structurally unrelated PAF receptor antagonist: If a different PAF receptor antagonist with a distinct chemical scaffold replicates the effect, it is more likely to be a PAF receptor-mediated phenomenon. If the effect is unique to this compound, it may be an off-target effect.
-
Perform a dose-response curve: Characterize the potency of this compound for the unexpected effect. If the potency is significantly different from its known potency at the PAF receptor, it could indicate an off-target interaction.
-
Utilize a system lacking the PAF receptor: If possible, use a cell line or animal model that does not express the PAF receptor (e.g., through genetic knockout) to see if the effect persists.
-
Conduct competitive binding assays: Test the ability of this compound to displace known ligands from a panel of suspected off-target receptors.
Quantitative Data Summary
The following table summarizes the available quantitative data on the activity of this compound.
| Target/Agonist | Assay | Species | IC50 | Notes |
| PAF Receptor (agonist: PAF) | Platelet Aggregation | Rabbit | 50 nM | Inhibited PAF (1.85 nM)-induced aggregation.[1] |
| ADP Receptor (agonist: ADP) | Platelet Aggregation | Rabbit | > 5 µM | Did not affect ADP (5 µM)-induced aggregation.[1] |
| Muscarinic Acetylcholine Receptor (agonist: Acetylcholine) | Blood Pressure | Rat | Not active | Did not influence acetylcholine (10 µg/kg, i.v.)-induced hypotension.[1] |
Experimental Protocols
Protocol: Assessing Off-Target Effects via a Radioligand Binding Assay Panel
This is a generalized protocol for screening this compound against a panel of receptors to identify potential off-target binding.
Objective: To determine the binding affinity of this compound for a range of G-protein coupled receptors, ion channels, and transporters.
Materials:
-
This compound
-
A panel of cell membranes prepared from cell lines expressing the receptors of interest.
-
Radiolabeled ligands specific for each receptor in the panel.
-
Assay buffer (specific to each receptor).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
96-well filter plates.
-
Plate shaker.
Method:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations for testing.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand at a concentration near its Kd.
-
Either vehicle (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or this compound at various concentrations.
-
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient time to reach binding equilibrium. This will vary depending on the receptor.
-
Harvesting: Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: After drying the filters, place them in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding by this compound at each concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: Intended signaling pathway of this compound's target, the PAF receptor.
Caption: General experimental workflow for identifying off-target effects.
References
BN 50739 side effects in research animals
This technical support center provides essential information for researchers, scientists, and drug development professionals working with BN 50739. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a lipid mediator involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis. By blocking the PAF receptor, this compound inhibits the downstream signaling pathways activated by PAF.
Q2: What are the potential therapeutic applications of this compound observed in animal models?
A2: In research animals, this compound has shown beneficial effects in models of:
-
Traumatic Shock: It improved survival time and reduced the levels of detrimental biochemical markers in rats.[1]
-
Endotoxemia: It inhibited endotoxin-induced thrombocytopenia and mortality in rabbits.
-
Myocardial Ischemia: It exerted a protective effect against ischemia-induced ventricular arrhythmias in isolated rat hearts.
Q3: What are the known effects of this compound on cardiovascular parameters in research animals?
A3: As a PAF receptor antagonist, this compound can influence cardiovascular function. In some studies, it has been shown to attenuate hypotension induced by PAF.[1] However, its direct effects on baseline blood pressure and heart rate in the absence of a PAF challenge may vary depending on the animal model and experimental conditions.
Q4: Have any adverse side effects of this compound been reported in toxicology studies?
A4: Publicly available, dedicated toxicology studies detailing a comprehensive side effect profile for this compound in research animals are limited. The available literature primarily focuses on its therapeutic effects in disease models. The observed effects are generally related to its mechanism of action as a PAF receptor antagonist. Researchers should closely monitor animals for any unexpected physiological or behavioral changes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Drop in Blood Pressure | This compound may potentiate the effects of other hypotensive agents or have a direct effect in certain sensitive models due to PAF receptor blockade. | 1. Establish a stable baseline blood pressure before administering this compound. 2. Consider reducing the dose of this compound or any co-administered hypotensive agents. 3. Ensure the animal is adequately hydrated. |
| Lack of Efficacy in a PAF-related Model | 1. Inadequate dose or bioavailability. 2. Degradation of the compound. 3. The specific animal model or endpoint may not be sensitive to PAF receptor antagonism. | 1. Verify the dose calculation and administration route. 2. Ensure proper storage and handling of the this compound solution. Prepare fresh solutions for each experiment. 3. Confirm the role of PAF in your specific experimental model through literature review or preliminary studies. 4. Consider a dose-response study to determine the optimal effective dose. |
| Altered Platelet Counts | This compound is known to inhibit PAF-induced platelet aggregation.[1] This is an expected pharmacological effect. | 1. Measure baseline platelet counts before and after administration to quantify the effect. 2. If the alteration is a concern for the experimental model, consider adjusting the dose. |
| Inconsistent Results Between Experiments | Variability in animal strain, age, sex, or health status. Inconsistent experimental procedures. | 1. Standardize animal characteristics for all experiments. 2. Ensure consistent timing of drug administration and measurements. 3. Prepare and administer this compound in a consistent manner. |
Quantitative Data Summary
Table 1: Effects of this compound in a Rat Model of Traumatic Shock
| Parameter | Control Group (Trauma only) | This compound Treated Group (10 mg/kg, i.v.) |
| Survival Time (hours) | 1.62 ± 0.16 | 3.14 ± 0.44 |
| Plasma Cathepsin D (U/ml) | 12.5 | 5.8 |
| Free Amino-Nitrogen (U/ml) | 12.5 | 4.6 |
| Myocardial Depressant Factor (U/ml) | 65.1 | 19.4 |
Data extracted from a study on traumatic shock in rats.[1]
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rat Model of Traumatic Shock
-
Animal Model: Anesthetized rats (e.g., Sprague-Dawley).
-
Induction of Trauma: Utilize a standardized method such as the Noble-Collip drum to induce traumatic shock.
-
Drug Administration: Administer this compound intravenously at a dose of 10 mg/kg, 10 minutes post-trauma. A control group should receive a vehicle.
-
Monitoring: Continuously monitor physiological parameters such as blood pressure and heart rate.
-
Sample Collection: Collect blood samples at specified time points to measure plasma levels of cathepsin D, free amino-nitrogen, and myocardial depressant factor.
-
Endpoint: Record survival time for all animals.
Visualizations
Caption: Mechanism of action of this compound as a PAF receptor antagonist.
Caption: Experimental workflow for evaluating this compound in a rat traumatic shock model.
References
Technical Support Center: BN 50739 In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vivo efficacy of BN 50739, a potent and specific Platelet-Activating Factor (PAF) receptor antagonist. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key efficacy data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a specific and long-acting antagonist of the Platelet-Activating Factor (PAF) receptor. Its therapeutic effects stem from its ability to block the binding of PAF to its receptor, thereby inhibiting a cascade of downstream inflammatory and thrombotic events. This makes it a promising agent for conditions where PAF is a key mediator, such as traumatic shock, septic shock, and ischemia.
Q2: What is the recommended dose of this compound for in vivo studies in rats?
A2: Based on preclinical studies in rat models of traumatic shock, a dose of 10 mg/kg administered intravenously has been shown to be effective. This dose significantly prolonged survival time and attenuated the accumulation of shock-related biomarkers. However, optimal dosage may vary depending on the specific animal model and disease state being investigated.
Q3: What is the duration of action of this compound in vivo?
A3: In anesthetized rats, a 10 mg/kg intravenous dose of this compound has been observed to attenuate PAF-induced hypotension for longer than 5 hours, indicating a prolonged duration of action.
Q4: How should I prepare this compound for intravenous administration?
A4: As specific solubility and formulation data for this compound are not publicly available, a general approach for poorly water-soluble compounds is recommended. This involves creating a vehicle solution, such as a mixture of DMSO, Tween 80, and saline. It is crucial to perform small-scale solubility tests to determine the optimal vehicle composition that ensures the compound remains in solution for administration.
Q5: In which experimental models has this compound demonstrated efficacy?
A5: this compound has shown significant beneficial effects in rat models of traumatic shock and rabbit models of endotoxin-induced shock. It has also demonstrated protective effects against ischemia-induced ventricular arrhythmias in isolated rat hearts.
Troubleshooting Guide
Issue 1: Suboptimal or lack of efficacy observed in vivo.
-
Question: I am not observing the expected therapeutic effect of this compound in my animal model. What are the potential causes and solutions?
-
Answer:
-
Inadequate Dose: The effective dose can vary between different animal models and species. Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions.
-
Formulation and Solubility Issues: this compound may have precipitated out of the vehicle solution, leading to a lower effective dose being administered.
-
Solution: Visually inspect the formulation for any precipitate before and during administration. Prepare fresh formulations for each experiment. Consider using alternative solubilizing agents or vehicles.
-
-
Timing of Administration: The therapeutic window for PAF antagonism can be narrow. The timing of this compound administration relative to the disease induction is critical.
-
Solution: Review the literature for your specific model to determine the optimal time for intervention. In traumatic shock models, for instance, administration shortly after the traumatic event has proven effective.
-
-
Route of Administration: Intravenous administration typically provides the most rapid and complete bioavailability. If using other routes, such as intraperitoneal or oral, absorption may be a limiting factor.
-
Solution: If possible, switch to intravenous administration. If not, consider formulation strategies to enhance absorption for the chosen route.
-
-
Issue 2: High variability in experimental results.
-
Question: I am seeing a large degree of variability between individual animals in my study. How can I reduce this?
-
Answer:
-
Animal Health and Stress: Underlying health issues or stress in the animals can significantly impact their response to treatment.
-
Solution: Ensure all animals are healthy and properly acclimatized to the experimental environment. Handle animals consistently and minimize stressors.
-
-
Inconsistent Dosing: Inaccurate or inconsistent administration of the compound can lead to variability.
-
Solution: Ensure accurate weighing of animals and precise calculation of dosing volumes. Use calibrated equipment for administration. For intravenous infusions, use a syringe pump for consistent delivery.
-
-
Model Induction Variability: The method of inducing the disease state (e.g., trauma, endotoxin injection) may not be consistent across all animals.
-
Solution: Standardize the procedure for disease induction as much as possible. Ensure all personnel are trained to perform the procedure consistently.
-
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Rat Model of Traumatic Shock
| Parameter | Control Group (Vehicle) | This compound (10 mg/kg i.v.) | p-value |
| Survival Time (hours) | 1.62 ± 0.16 | 3.14 ± 0.44 | < 0.01 |
| Plasma Cathepsin D (U/ml) | 12.5 | 5.8 | < 0.01 |
| Plasma Free Amino-Nitrogen (U/ml) | 12.5 | 4.6 | < 0.001 |
| Myocardial Depressant Factor (U/ml) | 65.1 | 19.4 | < 0.001 |
Table 2: Comparative Efficacy of PAF Receptor Antagonists in Preclinical Shock Models
| Compound | Animal Model | Key Efficacy Endpoint |
| This compound | Rat Traumatic Shock | Increased survival time |
| This compound | Rabbit Endotoxin Shock | Reduced 24-hour mortality rate |
| Apafant (WEB 2086) | Various models | Potent reduction in bronchoconstriction and hypotension |
| BN 52021 (Ginkgolide B) | Animal models of septic shock | Reduced mortality |
Experimental Protocols
Protocol 1: Rat Model of Traumatic Shock
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize rats with an appropriate anesthetic agent (e.g., pentobarbital).
-
Trauma Induction: Subject anesthetized rats to Noble-Collip drum trauma.
-
Treatment: 10 minutes post-trauma, administer this compound (10 mg/kg) or vehicle intravenously.
-
Monitoring: Monitor blood pressure and survival time.
-
Biomarker Analysis: At the end of the experiment, collect blood samples for analysis of plasma cathepsin D, free amino-nitrogen, and myocardial depressant factor activities.
Protocol 2: Formulation of this compound for Intravenous Administration
This is a general protocol and should be optimized for this compound.
-
Solubility Testing: Determine the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol) and vehicles.
-
Vehicle Preparation: A common vehicle for intravenous administration of poorly soluble compounds is a mixture of DMSO, a surfactant (e.g., Tween 80 or Cremophor EL), and saline. A typical starting ratio is 10% DMSO, 10% Tween 80, and 80% saline.
-
Formulation: a. Dissolve the required amount of this compound in the chosen solvent (e.g., DMSO). b. Add the surfactant and mix thoroughly. c. Slowly add the saline while vortexing to prevent precipitation.
-
Final Preparation: Ensure the final solution is clear and free of any visible precipitate. The formulation should be prepared fresh before each experiment.
Visualizations
Caption: PAF Signaling Pathway and this compound's Mechanism of Action.
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
Caption: Troubleshooting Decision Tree for Suboptimal Efficacy.
BN 50739 vehicle and solvent compatibility
Important Notice: Publicly available information regarding the solubility and vehicle compatibility of BN 50739 is limited. The following guidance is based on general laboratory practices for handling research compounds with unknown solubility characteristics. Researchers should perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How can I prepare a stock solution of this compound?
A2: To prepare a stock solution, begin by accurately weighing a small amount of the compound. Start with a common organic solvent such as dimethyl sulfoxide (DMSO), which is capable of dissolving a wide range of organic molecules. Add the solvent incrementally and use vortexing or sonication to aid dissolution. A detailed protocol for preparing a stock solution with an unknown compound is provided in the Experimental Protocols section.
Q3: I am observing precipitation when diluting my this compound stock solution in aqueous media. What should I do?
A3: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue for compounds with low aqueous solubility. Here are some troubleshooting steps:
-
Decrease the final concentration: The compound may be exceeding its solubility limit in the aqueous solution. Try diluting the stock solution further.
-
Use a co-solvent: For in vitro experiments, consider using a vehicle that includes a small percentage of an organic solvent, such as ethanol or DMSO, if your experimental system can tolerate it. Ensure the final solvent concentration is non-toxic to your cells.
-
Formulation with excipients: For in vivo studies, formulation with solubility-enhancing excipients such as cyclodextrins, polysorbates (e.g., Tween® 80), or polyethylene glycol (PEG) may be necessary.
Q4: What are suitable vehicles for in vivo administration of this compound?
A4: The choice of an in vivo vehicle depends on the route of administration and the compound's properties. Without specific solubility data, a formulation study is recommended. Common vehicles for poorly soluble compounds include:
-
A suspension in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween® 80).
-
A solution in a mixture of solvents, such as DMSO and PEG, further diluted in saline or water. It is critical to ensure the final concentration of all components is safe for the animal model.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve in the initial solvent. | The compound has low solubility in the chosen solvent. | Try a different solvent or a combination of solvents. Sonication or gentle heating may also aid dissolution, but be cautious of potential compound degradation. |
| Precipitation occurs over time after preparing the stock solution. | The solution is supersaturated, or the compound is unstable in the solvent. | Try preparing a less concentrated stock solution. Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) and protect it from light. |
| Inconsistent experimental results. | The compound may not be fully dissolved or may be precipitating out of the working solution. | Visually inspect all solutions for precipitates before use. Prepare fresh dilutions for each experiment from a clear stock solution. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a measured volume of the test solvent (e.g., 100 µL of DMSO).
-
Vortex the tube for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If the compound is fully dissolved, it is soluble at that concentration (in this example, 10 mg/mL). You can proceed to test higher concentrations or test dilution in aqueous buffers.
-
If the compound is not fully dissolved, try adding more solvent, sonicating, or gently warming the solution. If it still does not dissolve, the solubility in that solvent is lower than the tested concentration.
-
Repeat this process with other solvents (e.g., ethanol, water, saline) to build a solubility profile.
Protocol 2: Preparation of a Stock Solution
-
Based on the results of your solubility testing, choose the most appropriate solvent.
-
Accurately weigh the desired amount of this compound into a sterile, chemically resistant vial.
-
Add the calculated volume of the chosen solvent to achieve the desired stock concentration.
-
Cap the vial tightly and vortex or sonicate until the compound is completely dissolved. Visually confirm that no particulate matter is present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Workflow for preparing this compound solutions.
preventing degradation of BN 50739 in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of BN 50739 (also known as Ginkgolide B) to prevent its degradation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] It is a naturally derived terpenoid, specifically a ginkgolide isolated from the Ginkgo biloba tree.[3] Its chemical formula is C₂₀H₂₄O₁₀ and it has a molecular weight of 424.4 g/mol .[1] In research, it is widely used to investigate the physiological and pathological roles of PAF, which is a potent phospholipid mediator involved in various processes including inflammation, thrombosis, and anaphylaxis.[4][5]
Q2: What is the mechanism of action for this compound?
This compound functions by competitively inhibiting the binding of Platelet-Activating Factor (PAF) to its G-protein coupled receptor, the PAF receptor (PAFR).[1][6] By blocking this interaction, this compound prevents the activation of downstream intracellular signaling cascades that are normally triggered by PAF. These cascades include the activation of phospholipases (PLC, PLA₂), protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) pathway, which ultimately lead to inflammatory responses, platelet aggregation, and other cellular activities.[4][7]
Caption: PAF Signaling Pathway and Inhibition by this compound.
Troubleshooting Guide
Q3: My experimental results with this compound are inconsistent. What are the potential causes?
Inconsistent results can often be traced back to the degradation of this compound. The primary factors include improper storage, repeated freeze-thaw cycles of stock solutions, and prolonged exposure to non-optimal temperatures or solvents during experiments.
Caption: Troubleshooting Logic for Inconsistent Results.
Q4: How can I minimize the degradation of this compound in my experiments?
To ensure the stability and efficacy of this compound, adhere strictly to the recommended storage and handling protocols. It is crucial to minimize the time the compound spends at room temperature, especially once it is in solution.
Data and Protocols
Stability and Storage
Proper storage is critical for maintaining the integrity of this compound. Below is a summary of its stability under various conditions.
Table 1: Stability of this compound (Ginkgolide B)
| Condition | Matrix/Solvent | Duration | Stability Note | Citation |
|---|---|---|---|---|
| Solid Form | - | Up to 2 years | When stored at -20°C as supplied. | [1][8] |
| Long-Term | DMSO or Ethanol | Up to 3 months | Store solutions at -20°C. | [1] |
| Long-Term | Beagle Dog Plasma | 30 days | Stable when stored at -80°C. | [3] |
| Freeze-Thaw | Beagle Dog Plasma | 3 cycles | Stable from -80°C to 25°C. | [3] |
| Post-Preparative | Beagle Dog Plasma | 24 hours | Stable at 4°C. | [3] |
| Room Temp. | Beagle Dog Plasma | > 4 hours | Potential for degradation. |[3] |
Solubility
This compound has poor solubility in water but is soluble in organic solvents.[9]
Table 2: Solubility of this compound (Ginkgolide B)
| Solvent | Maximum Solubility | Citation |
|---|---|---|
| DMSO | Up to 40 mg/mL | [1][2] |
| Ethanol | Up to 10 mg/mL |[1][2] |
Experimental Protocol: Preparation of Stock Solutions
This protocol outlines the steps for preparing stock solutions of this compound to minimize degradation.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO or Ethanol
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Weighing: In a controlled environment, weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., for a 10 mM stock in DMSO, add 235.6 µL of DMSO to 1 mg of this compound).
-
Vortexing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, amber vials or tubes.
-
Storage: Store the aliquots at -20°C for up to 3 months.[1] When needed, use one aliquot and discard any unused portion.
Caption: Recommended Experimental Workflow for Handling this compound.
References
- 1. Ginkgolide B CAS#: 15291-77-7 [m.chemicalbook.com]
- 2. Ginkgolide B | 15291-77-7 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The platelet-activating factor signaling system and its regulators in syndromes of inflammation and thrombosis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. standards.chromadex.com [standards.chromadex.com]
- 9. carlroth.com [carlroth.com]
Technical Support Center: Addressing Poor Solubility of BN 50739
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with BN 50739, a potent and specific platelet-activating factor (PAF) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic organic compound that acts as a selective antagonist for the platelet-activating factor (PAF) receptor.[1][2] Like many small molecule drugs, this compound can exhibit poor aqueous solubility, which can pose a significant challenge for in vitro and in vivo experiments, affecting bioavailability and consistent dosing.[3]
Q2: What are the general approaches to improving the solubility of poorly water-soluble compounds like this compound?
A2: Several techniques can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization, nanosuspension), and creating solid dispersions. Chemical modifications involve methods like pH adjustment, salt formation, and the use of co-solvents or complexing agents.[3][4]
Q3: Are there any specific solvents that are recommended for dissolving this compound?
A3: While specific solubility data for this compound in a range of solvents is not extensively published, for many poorly water-soluble drugs, organic solvents are often used as a first-line approach for creating stock solutions. Common choices include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These stock solutions can then be further diluted into aqueous buffers for experiments. It is crucial to be mindful of the final solvent concentration in your assay, as high concentrations can have cytotoxic effects.
Q4: How does the PAF receptor signaling pathway work, and how does this compound interfere with it?
A4: The platelet-activating factor (PAF) receptor is a G-protein coupled receptor (GPCR). When PAF binds to its receptor, it can activate different G-proteins, primarily Gq and Gi. This activation triggers a cascade of intracellular signaling events, leading to physiological responses such as platelet aggregation, inflammation, and allergic reactions.[1][4][5] this compound, as a PAF receptor antagonist, works by binding to the PAF receptor and blocking PAF from binding, thereby inhibiting these downstream signaling pathways.[1]
Troubleshooting Guide: Addressing this compound Precipitation in Experiments
This guide provides a step-by-step approach to troubleshoot and resolve issues related to the poor solubility of this compound during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound precipitates when making a stock solution. | The chosen solvent has low solubilizing capacity for this compound at the desired concentration. | 1. Try a different solvent: If you are using ethanol, try DMSO or DMF, which generally have higher solubilizing power for organic molecules. 2. Gentle heating: Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Be cautious, as excessive heat can degrade the compound. 3. Sonication: Use a sonicator bath to break up any clumps and enhance dissolution. |
| This compound precipitates when diluting the stock solution into aqueous buffer. | The compound is "crashing out" of the solution as the polarity of the solvent changes. | 1. Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay. 2. Use a co-solvent system: Prepare your aqueous buffer with a small percentage of an organic solvent (e.g., 0.1-1% DMSO). This can help keep the compound in solution. Always include a vehicle control with the same solvent concentration in your experiments. 3. Stepwise dilution: Instead of a single large dilution, perform serial dilutions, gradually decreasing the concentration of the organic solvent. 4. Incorporate a surfactant: Surfactants like Tween® 80 or Pluronic® F-68 can be added to the aqueous buffer at low concentrations (e.g., 0.01-0.1%) to help maintain the solubility of hydrophobic compounds. |
| Inconsistent experimental results. | Poor solubility leading to inaccurate and variable concentrations of the active compound. | 1. Visually inspect your solutions: Before each experiment, carefully check your solutions for any signs of precipitation. 2. Filter your solutions: After preparation, filter your final working solution through a 0.22 µm syringe filter to remove any undissolved particles. 3. Prepare fresh solutions: Due to potential stability issues in solution, it is recommended to prepare fresh working solutions of this compound for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add a small volume of 100% DMSO to the tube. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight of this compound.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator. Gentle warming to 37°C can also be applied.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warming: Gently warm the aqueous buffer (e.g., PBS or cell culture medium) to 37°C.
-
Dilution: While vortexing the pre-warmed buffer, slowly add the required volume of the this compound stock solution to achieve the desired final concentration. It is critical to add the stock solution to the buffer and not the other way around.
-
Final Mixing: Continue to vortex the working solution for another 30 seconds to ensure homogeneity.
-
Inspection: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If precipitation is observed, refer to the troubleshooting guide.
Visualizing the Experimental Workflow and Signaling Pathway
To aid in understanding the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for preparing this compound solutions.
Caption: this compound blocks PAF receptor signaling.
References
- 1. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Platelet-activating factor receptor | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
interpreting unexpected data with BN 50739
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BN 50739, a potent and specific platelet-activating factor (PAF) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specific antagonist of the platelet-activating factor (PAF) receptor.[1][2][3] It functions by binding to the PAF receptor, thereby preventing the binding of PAF and inhibiting its downstream signaling pathways. This blockade of PAF signaling is the basis for its therapeutic effects, such as reducing inflammation, preventing platelet aggregation, and mitigating the pathophysiological consequences of conditions like traumatic shock and endotoxemia.[1][2]
Q2: What are the expected effects of this compound in an in vivo model of traumatic shock?
A2: In a rat model of traumatic shock, treatment with this compound has been shown to prolong survival time and attenuate the increase in plasma levels of cathepsin D, free amino-nitrogen, and myocardial depressant factor.[1]
Q3: Does this compound affect other signaling pathways?
A3: this compound is a specific PAF receptor antagonist. For instance, it has been demonstrated that this compound does not influence acetylcholine-induced hypotension, indicating its specificity for the PAF receptor.[1] It also does not affect ADP-induced platelet aggregation.[1] Furthermore, in endotoxin-treated rabbits, this compound did not affect lipopolysaccharide (LPS)-induced leukopenia or the elevation in plasma tumor necrosis factor (TNF).[2]
Q4: What is the duration of action of this compound in vivo?
A4: In anesthetized rats, a 10 mg/kg intravenous dose of this compound was found to attenuate PAF-induced hypotension for more than 5 hours.[1] In rabbits, the inhibitory effect of this compound on PAF-induced thrombocytopenia, leukopenia, and plasma thromboxane B2 elevation lasted for 3.5 to 4.5 hours after intraperitoneal administration.[2]
Troubleshooting Guide for Unexpected Data
Issue 1: Observed therapeutic effect of this compound is less than anticipated.
-
Question: We are using this compound in a model of endotoxemia, but the protective effects are minimal. What could be the reason?
-
Answer:
-
Dosage and Administration Route: The efficacy of this compound is dose-dependent.[2] Ensure that the administered dose is within the effective range reported in the literature (e.g., 3-10 mg/kg i.p. or 10 mg/kg i.v.).[1][2] The route of administration (intravenous vs. intraperitoneal) will also influence the pharmacokinetics and the observed effect.
-
Timing of Administration: The timing of this compound administration relative to the insult is critical. In a rabbit model of endotoxemia, post-treatment with this compound increased the 10-hour survival rate but had no effect on the 24-hour mortality, suggesting that early intervention is key.[2]
-
Model-Specific Pathophysiology: While PAF is a key mediator in many inflammatory conditions, the relative contribution of the PAF pathway to the overall pathophysiology of your specific experimental model may vary. If other inflammatory mediators play a more dominant role, the effect of a PAF antagonist alone might be limited. For example, this compound does not inhibit the production of TNF.[2]
-
Issue 2: In vitro, this compound does not inhibit PAF-induced platelet aggregation.
-
Question: Our in vitro platelet aggregation assay shows no inhibition by this compound. Is the compound inactive?
-
Answer:
-
Compound Integrity and Solubility: Verify the integrity and proper solubilization of your this compound stock. Ensure it has been stored correctly and that the solvent used is appropriate and does not interfere with the assay.
-
Concentration Range: The inhibitory concentration (IC50) of this compound for PAF-induced aggregation in washed rabbit platelets is approximately 50 nM.[1] Ensure that the concentrations you are testing are appropriate to observe an inhibitory effect.
-
Specificity of the Agonist: Confirm that the platelet aggregation is indeed induced by PAF. This compound is specific for the PAF receptor and will not inhibit aggregation induced by other agonists like ADP.[1] Running a parallel experiment with ADP can serve as a negative control.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Agonist | Preparation | IC50 |
| Platelet Aggregation | PAF (1.85 nM) | Washed Rabbit Platelets | 50 nM |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Traumatic Shock
| Parameter | Control | This compound (10 mg/kg, i.v.) | p-value |
| Survival Time (h) | 1.62 +/- 0.16 | 3.14 +/- 0.44 | < 0.01 |
| Plasma Cathepsin D (U/ml) | 12.5 | 5.8 | < 0.01 |
| Plasma Free Amino-Nitrogen (U/ml) | 12.5 | 4.6 | < 0.001 |
| Myocardial Depressant Factor (U/ml) | 65.1 | 19.4 | < 0.001 |
Table 3: In Vivo Efficacy of this compound in Endotoxin-Treated Rabbits
| Parameter | Control | This compound (10 mg/kg, i.p.) | p-value |
| 24-hr Mortality Rate (%) | 75 | 22 | < 0.05 |
| 10-hr Survival Rate (Post-treatment) (%) | 33 | 87 | < 0.05 |
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound in a Rat Model of Traumatic Shock
-
Animal Preparation: Anesthetize male Sprague-Dawley rats with pentobarbital.
-
Induction of Trauma: Subject the anesthetized rats to Noble-Collip drum trauma.
-
Treatment: 10 minutes post-trauma, administer this compound intravenously at a dose of 10 mg/kg. The control group should receive a vehicle.
-
Monitoring and Sample Collection:
-
Monitor survival time.
-
Collect blood samples to measure plasma levels of cathepsin D, free amino-nitrogen, and myocardial depressant factor.
-
-
Data Analysis: Compare the survival times and plasma biomarker levels between the this compound-treated group and the control group using appropriate statistical tests.
Protocol 2: In Vitro Platelet Aggregation Assay
-
Platelet Preparation: Prepare washed platelets from rabbit blood.
-
Incubation: Pre-incubate the washed platelets with varying concentrations of this compound or vehicle for a specified time.
-
Induction of Aggregation: Induce platelet aggregation by adding PAF at a final concentration of 1.85 nM.
-
Measurement: Measure platelet aggregation using an aggregometer.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in the PAF signaling pathway.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Logical flowchart for troubleshooting unexpected data with this compound.
References
- 1. Beneficial actions of this compound, a new PAF receptor antagonist, in murine traumatic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of this compound, a new platelet-activating factor antagonist, in endotoxin-treated rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to PAF Antagonists: BN 50739 vs. WEB 2086
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two notable Platelet-Activating Factor (PAF) receptor antagonists, BN 50739 and WEB 2086. The information presented is curated from experimental data to assist researchers in selecting the appropriate antagonist for their specific in vitro and in vivo studies.
Introduction to PAF and its Antagonists
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis. Its effects are mediated through the G-protein coupled PAF receptor (PAFR). Consequently, PAFR antagonists are valuable tools for investigating the roles of PAF in various biological systems and hold therapeutic potential for a range of inflammatory diseases.
This compound and WEB 2086 (also known as Apafant) are two well-characterized synthetic PAFR antagonists. Both have been extensively used in preclinical research to elucidate the pathophysiological roles of PAF. This guide offers a side-by-side comparison of their performance based on available experimental data.
Quantitative Comparison of Antagonistic Activity
The following table summarizes the key quantitative parameters of this compound and WEB 2086 from various in vitro assays. It is important to note that direct comparison of IC50 values should be made with caution when the experimental conditions (e.g., cell type, species) are not identical.
| Parameter | This compound | WEB 2086 | Assay Details | Species |
| IC50 (PAF-induced Ca2+ Mobilization) | 4.8 nM[1] | 6.9 nM[1] | Inhibition of PAF-induced intracellular calcium mobilization in neurohybrid NG108-15 cells. | Not specified |
| IC50 (PAF-induced Platelet Aggregation) | 50 nM[2] | 170 nM (0.17 µM)[3] | Inhibition of PAF-induced aggregation of washed platelets. | Rabbit[2] |
| IC50 (PAF-induced Neutrophil Aggregation) | Not Available | 360 nM (0.36 µM)[3] | Inhibition of PAF-induced aggregation of neutrophils. | Human[3] |
| Receptor Binding Affinity (Ki) | ~126 nM (from pKi of 6.9)[4] | 15 nM[5] | Competitive binding against a radiolabeled ligand on the PAF receptor. | Human[4] |
Experimental Protocols
PAF-Induced Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of platelets stimulated by PAF.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., trisodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP from red and white blood cells.[6]
-
Platelet Aggregation Measurement: Platelet aggregation is monitored using a light transmission aggregometer. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C.[6]
-
Assay Procedure: A baseline light transmission is established. The test compound (this compound or WEB 2086) at various concentrations or a vehicle control is pre-incubated with the PRP for a defined period. Subsequently, a sub-maximal concentration of PAF is added to induce aggregation. The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.[6]
-
Data Analysis: The percentage of inhibition of aggregation is calculated for each concentration of the antagonist. The IC50 value, the concentration of the antagonist that causes 50% inhibition of the PAF-induced aggregation, is then determined from the dose-response curve.
PAF Receptor Binding Assay
This assay quantifies the affinity of a compound for the PAF receptor through competitive binding with a radiolabeled ligand.
-
Preparation of Platelet Membranes: Platelets are isolated from whole blood and washed. The washed platelets are then lysed, and the cell membranes, which contain the PAF receptors, are isolated by centrifugation.[7]
-
Competitive Binding Reaction: A constant concentration of a radiolabeled PAF receptor ligand (e.g., [3H]PAF or [3H]WEB 2086) is incubated with the platelet membrane preparation in the presence of increasing concentrations of the unlabeled competitor (this compound or WEB 2086).[7][8]
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.[9]
-
Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.[9]
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the competitor that displaces 50% of the radioligand) is determined. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[5]
Signaling Pathways and Mechanism of Action
Both this compound and WEB 2086 act as competitive antagonists at the PAF receptor. By binding to the receptor, they prevent the binding of PAF and thereby block the initiation of the downstream signaling cascade.
Caption: PAF Signaling Pathway and Antagonist Mechanism of Action.
The binding of PAF to its receptor activates the Gq protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These signaling events culminate in various cellular responses. This compound and WEB 2086 competitively inhibit the initial step of this cascade by blocking PAF binding to its receptor.
Experimental Workflow for Antagonist Evaluation
The following diagram illustrates a typical workflow for the in vitro evaluation of PAF receptor antagonists.
Caption: In Vitro Evaluation Workflow for PAF Antagonists.
Summary and Conclusion
Both this compound and WEB 2086 are potent and specific antagonists of the PAF receptor.
-
Potency: In the head-to-head comparison of PAF-induced calcium mobilization, This compound (IC50 = 4.8 nM) appears slightly more potent than WEB 2086 (IC50 = 6.9 nM) in that specific assay.[1] However, in receptor binding assays on human platelets, WEB 2086 demonstrates a higher affinity (Ki = 15 nM) compared to this compound (Ki ≈ 126 nM) .[4][5] This highlights that the relative potency can be assay-dependent. For inhibition of PAF-induced human platelet aggregation, WEB 2086 has a reported IC50 of 170 nM.[3] While a directly comparable value for this compound in human platelets is not available, its IC50 of 50 nM in rabbit platelets suggests it is also a potent inhibitor of this process.[2]
-
In Vivo Activity: Both compounds have demonstrated efficacy in various in vivo models. For instance, this compound has been shown to be protective in endotoxin-treated rabbits and in a rat model of traumatic shock.[2][10] WEB 2086 has been shown to inhibit PAF-induced hypotension and bronchoconstriction in guinea pigs and rats.[3]
The choice between this compound and WEB 2086 will depend on the specific experimental context, including the biological system, the species being studied, and the desired route of administration for in vivo experiments. Researchers are encouraged to consult the primary literature for more detailed information relevant to their specific research questions.
References
- 1. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial actions of this compound, a new PAF receptor antagonist, in murine traumatic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Protective effect of this compound, a new platelet-activating factor antagonist, in endotoxin-treated rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative PAF Receptor Antagonists to BN 50739
For researchers and drug development professionals investigating the therapeutic potential of targeting the Platelet-Activating Factor (PAF) receptor, the selection of an appropriate antagonist is a critical decision. BN 50739 has been a notable compound in this field, but a variety of alternative antagonists, both synthetic and of natural origin, offer a range of potencies and specificities. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Efficacy of PAF Receptor Antagonists
The potency of PAF receptor antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) in functional assays, such as platelet aggregation, and their binding affinity (Ki) in receptor binding assays. The following tables summarize the available quantitative data for this compound and several prominent alternative antagonists. It is important to note that direct comparisons can be influenced by variations in experimental conditions, such as the cell type or tissue preparation used, the radioligand, and assay buffers.
Table 1: Inhibitory Concentration (IC50) of PAF Receptor Antagonists in Platelet Aggregation Assays
| Antagonist | Species | Platelet Preparation | PAF Concentration | IC50 (µM) | Reference |
| This compound | Rabbit | Washed Rabbit Platelets | 1.85 nM | 0.05 | [1] |
| WEB 2086 (Apafant) | Human | Platelet-Rich Plasma | Not Specified | 0.17 | [2] |
| CV-3988 | Rabbit | Washed Rabbit Platelets | 30 nM | 3-30 | [3] |
| Rupatadine | Rabbit | Washed Rabbit Platelets | Not Specified | 0.20 | [4] |
| Rupatadine | Human | Platelet-Rich Plasma | Not Specified | 0.68 | [5][6] |
| Ginkgolide B (BN 52021) | Human | Not Specified | 10⁻⁶ mol/L | 7.0 (Eosinophils) / 23 (Neutrophils) | [7] |
Table 2: Binding Affinity (Ki) of PAF Receptor Antagonists
| Antagonist | Species/Tissue | Radioligand | Ki (nM) | Reference |
| This compound | Neurohybrid NG108-15 cells | Not Specified | IC50 = 4.8 | [8] |
| WEB 2086 (Apafant) | Human Platelets | [³H]WEB 2086 | 16.3 | [9] |
| WEB 2086 (Apafant) | Human Platelets | Not Specified | 9.9 | [10][11] |
| CV-3988 | Rabbit Platelets | [³H]PAF | 120 | [12] |
| CV-3988 | Not Specified | Not Specified | 872 | [13] |
| Rupatadine | Rabbit Platelet Membranes | [³H]WEB-2086 | 550 | [6][14] |
| Ginkgolide B Derivative (7α-chloro ginkgolide B) | Cloned PAF Receptors | Not Specified | 110 | [15] |
Key Alternative PAF Receptor Antagonists
Several antagonists have emerged as significant alternatives to this compound, each with a unique profile.
-
WEB 2086 (Apafant): A potent and selective thieno-triazolodiazepine PAF receptor antagonist.[2] It has been extensively used in research to study the role of PAF in various inflammatory conditions.[10][16]
-
CV-3988: A specific PAF receptor antagonist that has shown efficacy in inhibiting PAF-induced platelet aggregation and hypotension.[3][17] It is structurally similar to PAF.[13]
-
Ginkgolide B: A natural terpenoid isolated from the Ginkgo biloba tree, it is a well-characterized PAF receptor antagonist.[18][19] It has been investigated for its neuroprotective and anti-inflammatory properties.[8]
-
Rupatadine: A second-generation antihistamine that also possesses potent anti-PAF activity.[5][6] This dual activity makes it a unique therapeutic agent for allergic conditions where both histamine and PAF are implicated.[6][20]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these antagonists.
Protocol 1: PAF Receptor Binding Assay
This protocol outlines a standard competitive radioligand binding assay to determine the affinity of a test compound for the PAF receptor.
Objective: To determine the Ki of a test antagonist for the PAF receptor.
Materials:
-
Isolated cell membranes (e.g., from rabbit platelets or human neutrophils) expressing PAF receptors.
-
Radiolabeled PAF receptor antagonist (e.g., [³H]PAF or [³H]WEB 2086).
-
Test antagonist at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.25% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a microcentrifuge tube, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test antagonist. For determining non-specific binding, a parallel set of tubes is prepared with an excess of a non-labeled PAF receptor agonist or antagonist.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Platelet Aggregation Assay
This protocol describes the light transmission aggregometry (LTA) method to assess the inhibitory effect of an antagonist on PAF-induced platelet aggregation.[21]
Objective: To determine the IC50 of a test antagonist for the inhibition of PAF-induced platelet aggregation.
Materials:
-
Freshly drawn whole blood from a healthy donor, anticoagulated with sodium citrate.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Platelet-Activating Factor (PAF) solution.
-
Test antagonist at various concentrations.
-
A light transmission aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge the anticoagulated whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.
-
Baseline Adjustment: Adjust the aggregometer to 0% light transmission with PRP and 100% light transmission with PPP.
-
Incubation with Antagonist: Place an aliquot of PRP in the aggregometer cuvette and incubate with a specific concentration of the test antagonist or vehicle control for a short period (e.g., 2-5 minutes) at 37°C with stirring.
-
Induction of Aggregation: Add a submaximal concentration of PAF to the PRP to induce aggregation.
-
Measurement: Record the change in light transmission over time. The maximum aggregation is recorded as the peak height of the aggregation curve.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each antagonist concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
Visualizing PAF Receptor Signaling and Experimental Design
To further aid in the understanding of the mechanism of action and evaluation of these antagonists, the following diagrams have been generated.
References
- 1. Beneficial actions of this compound, a new PAF receptor antagonist, in murine traumatic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rupatadine, a new potent, orally active dual antagonist of histamine and platelet-activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of platelet-activating factor (PAF)-induced chemotaxis and PAF binding to human eosinophils and neutrophils by the specific ginkgolide-derived PAF antagonist, BN 52021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PAF receptor antagonist Ginkgolide B inhibits tumourigenesis and angiogenesis in colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scbt.com [scbt.com]
- 19. Platelet activating factor (PAF) antagonism with ginkgolide B protects the liver against acute injury. importance of controlling the receptor of PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rupatadine: a new selective histamine H1 receptor and platelet-activating factor (PAF) antagonist. A review of pharmacological profile and clinical management of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BN 50739 and Other Platelet-Activating Factor (PAF) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of BN 50739 to the Platelet-Activating Factor (PAF) receptor against other notable antagonists. The information is presented to assist in the evaluation and selection of appropriate compounds for research and development purposes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological and experimental pathways.
Quantitative Comparison of PAF Receptor Antagonist Binding Affinities
The binding affinity of various antagonists to the PAF receptor is a critical determinant of their potency and potential therapeutic efficacy. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and a selection of other well-characterized PAF receptor antagonists. Lower values are indicative of higher binding affinity.
| Compound | Parameter | Value (nM) | Species/System | Reference |
| This compound | IC50 | 4.8 | Neurohybrid NG108-15 Cells (PAF-induced Ca++ mobilization) | [1] |
| IC50 | 50 | Washed Rabbit Platelets (PAF-induced aggregation) | [2] | |
| WEB 2086 | Ki | 15 | Human Platelets | [3] |
| IC50 | 6.9 | Neurohybrid NG108-15 Cells (PAF-induced Ca++ mobilization) | [1] | |
| SRI 63-441 | IC50 | 809 | Neurohybrid NG108-15 Cells (PAF-induced Ca++ mobilization) | [1] |
| BN 52021 (Ginkgolide B) | Ki | 1300 | Human Neutrophils | [4] |
| IC50 | 98500 | Neurohybrid NG108-15 Cells (PAF-induced Ca++ mobilization) | [1] | |
| CV-3988 | IC50 | 280 | Rabbit Platelets ([3H]PAF binding) | [5] |
| CV-6209 | IC50 | 7.73 | Rabbit Platelets ([3H]PAF binding) | [5] |
| Foropafant (SR27417) | Ki | 0.057 | [3H]PAF binding | [6] |
| MK 287 | Ki | 3.2 - 6.1 | Human Platelet, PMN, and Lung Membranes | [6] |
Experimental Protocols
A detailed understanding of the methodologies used to derive binding affinity data is crucial for the critical evaluation of the results. Below is a representative protocol for a competitive radioligand binding assay for the PAF receptor, synthesized from established methodologies.[7][8][9]
Protocol: Competitive Radioligand Binding Assay for PAF Receptor
1. Membrane Preparation:
-
Cell Culture and Harvesting: Culture cells expressing the PAF receptor (e.g., platelets, neutrophils, or a recombinant cell line like NG108-15) under appropriate conditions. Harvest the cells by centrifugation.
-
Lysis and Homogenization: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors. Homogenize the cell suspension using a Dounce homogenizer or sonication.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing and Storage: Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable buffer, often containing a cryoprotectant like sucrose. Determine the protein concentration using a standard assay (e.g., BCA assay). Store the membrane preparations in aliquots at -80°C.
2. Binding Assay:
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.25% BSA, pH 7.0).
-
Reaction Mixture: In a microplate, combine the following components in a final volume of 200 µL:
-
50 µL of radiolabeled PAF ligand (e.g., [3H]PAF) at a concentration near its Kd.
-
50 µL of the competing unlabeled ligand (e.g., this compound or other antagonists) at various concentrations.
-
100 µL of the prepared cell membrane suspension.
-
For determining non-specific binding, a parallel set of tubes should contain a high concentration of unlabeled PAF.
-
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
3. Separation of Bound and Free Ligand:
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through a glass fiber filter (e.g., GF/C) using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
4. Quantification of Radioactivity:
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
5. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding from the total binding at each concentration of the competing ligand.
-
Determine IC50: Plot the specific binding as a function of the log concentration of the competing ligand and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
To further elucidate the context of PAF receptor antagonism, the following diagrams illustrate the experimental workflow and the relevant signaling pathway.
References
- 1. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial actions of this compound, a new PAF receptor antagonist, in murine traumatic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by BN 52021 (ginkgolide B) of the binding of [3H]-platelet-activating factor to human neutrophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of platelet activating factor receptor binding and stimulated phosphoinositide-specific phospholipase C in rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BN 50739 and Other Platelet-Activating Factor (PAF) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Platelet-Activating Factor (PAF) inhibitor BN 50739 with other notable PAF antagonists. The information is curated from preclinical studies to assist researchers and professionals in drug development in understanding the comparative efficacy and mechanisms of these compounds. All quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided.
Introduction to PAF and its Antagonists
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2] It exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[2][3] The development of PAF receptor antagonists is a significant area of research for treating various inflammatory and cardiovascular diseases. Among these, this compound has been identified as a specific and potent PAF antagonist.[4][5] This guide compares this compound with other well-known PAF inhibitors such as WEB 2086, SRI 63-441, Ginkgolide B (BN 52021), and CV-3988.
Comparative Efficacy of PAF Inhibitors
The inhibitory potency of this compound has been evaluated in various in vitro and in vivo models and compared with other PAF antagonists.
In Vitro Inhibition of PAF-induced Effects
A key measure of a PAF antagonist's potency is its ability to inhibit PAF-induced intracellular signaling events, such as calcium mobilization. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other antagonists in a PAF-induced calcium mobilization assay in neurohybrid NG108-15 cells.[6]
| Compound | IC50 (nM) for Inhibition of PAF-induced Ca++ Mobilization |
| This compound | 4.8 |
| WEB 2086 | 6.9 |
| SRI 63-441 | 809 |
| BN 52021 (Ginkgolide B) | 98500 |
Data from a study on neurohybrid NG108-15 cells.[6]
In studies on PAF-induced platelet aggregation, this compound demonstrated potent inhibitory activity. For instance, it blocked PAF-induced platelet aggregation by 60% to 100% at concentrations of 0.2-1 x 10⁻⁷ M.[5] Another PAF antagonist, WEB 2086, showed an IC50 of 0.17 µM for inhibiting PAF-induced human platelet aggregation.[7] Ginkgolide B has a reported IC50 value of 2.5 x 10⁻⁷ M for inhibiting the binding of PAF to its receptor on platelet surfaces.[8] CV-3988 inhibited PAF-induced aggregation of rabbit platelets at concentrations of 3 x 10⁻⁶ to 3 x 10⁻⁵ M.[9]
In Vivo Anti-inflammatory and Cardioprotective Effects
The in vivo efficacy of this compound has been demonstrated in models of endotoxemia and myocardial ischemia. In a rabbit model of endotoxemia, pretreatment with this compound (10 mg/kg) significantly reduced the 24-hour mortality rate from 75% to 22%.[4] In a similar model, the PAF antagonist CV-3988 was also shown to be protective.[10]
In a study on myocardial ischemia/reperfusion in rabbits, both this compound and another antagonist, BN 50726, were investigated. While both showed similar trends, BN 50726 significantly reduced the incidence of reperfusion ventricular fibrillation and the extent of necrosis.[11]
Ginkgolide B has also been shown to have in vivo anti-inflammatory and neuroprotective effects in various models, including lipopolysaccharide (LPS)-induced neuroinflammation.[12][13][14]
Signaling Pathways
The binding of PAF to its G-protein coupled receptor (PAFR) initiates a cascade of intracellular signaling events. This process is primarily mediated through the activation of Gq and Gi proteins, which in turn activate phospholipase C (PLC) and phospholipase A2 (PLA2).[1][2][15][16] This leads to the generation of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately leading to various cellular responses.[15]
Caption: Simplified PAF receptor signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of PAF inhibitors are provided below.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit PAF-induced aggregation of platelets.
Workflow Diagram:
Caption: Workflow for in vitro platelet aggregation assay.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.
-
Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which is used as a reference for 100% aggregation.
-
Platelet Aggregation Measurement:
-
PRP is placed in an aggregometer cuvette and stirred at 37°C.
-
The test compound (e.g., this compound) or vehicle is added to the PRP and incubated for a short period.
-
PAF is then added to induce platelet aggregation.
-
The change in light transmission through the PRP suspension is recorded over time. The extent of aggregation is quantified as the maximal change in light transmission.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the aggregation in the presence of the inhibitor to that of the vehicle control. The IC50 value is determined from the dose-response curve.
In Vivo PAF-Induced Vascular Permeability Assay
This assay assesses the ability of a PAF antagonist to inhibit the increase in vascular permeability caused by PAF in vivo.
Methodology:
-
Animal Model: Typically, rats or guinea pigs are used.
-
Procedure:
-
The animals are anesthetized.
-
Evans blue dye (a marker for plasma protein extravasation) is injected intravenously.
-
The PAF antagonist or vehicle is administered (e.g., intravenously or intraperitoneally) at various doses.
-
After a set time, PAF is injected intravenously to induce an increase in vascular permeability.
-
After a further period, the animals are euthanized, and specific tissues (e.g., skin, trachea) are collected.
-
-
Quantification:
-
The Evans blue dye is extracted from the tissues using a solvent (e.g., formamide).
-
The concentration of the dye is measured spectrophotometrically.
-
-
Data Analysis: The amount of dye extravasation in the tissues of animals treated with the PAF antagonist is compared to that of the vehicle-treated group to determine the percentage of inhibition.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to block the PAF-induced increase in intracellular calcium concentration.[6][17][18][19][20]
Methodology:
-
Cell Culture: A suitable cell line expressing PAF receptors (e.g., neurohybrid NG108-15 cells) is cultured.
-
Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM. Inside the cells, esterases cleave the AM group, trapping the Fura-2.
-
Fluorescence Measurement:
-
The loaded cells are placed in a fluorometer or a fluorescence microscope.
-
The cells are pre-incubated with the PAF antagonist or vehicle.
-
PAF is then added to stimulate the cells.
-
The fluorescence of Fura-2 is measured at two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. The inhibition of the PAF-induced calcium increase by the antagonist is calculated, and the IC50 is determined.[17][18][20]
Conclusion
This compound is a potent and specific PAF receptor antagonist with demonstrated efficacy in both in vitro and in vivo models. Comparative data, particularly from in vitro calcium mobilization assays, suggests that this compound is more potent than several other known PAF inhibitors, including WEB 2086 and Ginkgolide B (BN 52021). Its effectiveness in preclinical models of inflammatory conditions highlights its potential as a therapeutic agent. This guide provides a foundational comparison to aid researchers in the selection and evaluation of PAF antagonists for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of this compound, a new platelet-activating factor antagonist, in endotoxin-treated rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet activating factor (PAF) and tumor necrosis factor-alpha (TNF alpha) interactions in endotoxemic shock: studies with this compound, a novel PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.teikyo.jp [pure.teikyo.jp]
- 11. Effects of the PAF antagonists BN50726 and BN50739 on arrhythmogenesis and extent of necrosis during myocardial ischaemia/reperfusion in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ginkgolide B promotes the proliferation and differentiation of neural stem cells following cerebral ischemia/reperfusion injury, both in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
BN 50739: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BN 50739 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1] Available data suggests a degree of selectivity for the PAF receptor over other tested targets. For instance, studies have shown that this compound inhibits PAF-induced platelet aggregation without affecting aggregation induced by ADP.[2] Furthermore, it has been observed to attenuate PAF-induced hypotension without influencing the hypotensive effects of acetylcholine.[2] However, a comprehensive screening of its binding affinities across a wide range of G-protein coupled receptors (GPCRs), ion channels, and other potential off-target proteins is not publicly documented. This guide provides the foundational knowledge and methodologies for researchers seeking to perform such a comprehensive cross-reactivity analysis.
Data Presentation: Cross-Reactivity Profile of this compound
As comprehensive quantitative data from a broad receptor screen is unavailable in the provided search results, a detailed comparison table of binding affinities (Kᵢ values) or functional inhibition (IC₅₀ values) cannot be presented. The following table summarizes the available qualitative and semi-quantitative information.
| Receptor/Target | Species | Assay Type | Result | Reference |
| Platelet-Activating Factor (PAF) Receptor | Rabbit | Platelet Aggregation | IC₅₀: 50 nM | [2] |
| ADP Receptor | Rabbit | Platelet Aggregation | No effect at 5 µM | [2] |
| Acetylcholine Receptor (Muscarinic) | Rat | In vivo Hypotension | No effect at 10 mg/kg, i.v. | [2] |
Mandatory Visualizations
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Platelet-Activating Factor (PAF) Receptor.
Experimental Workflow for Receptor Cross-Reactivity Screening
Caption: General workflow for assessing compound cross-reactivity using radioligand binding assays.
Experimental Protocols
Competitive Radioligand Binding Assay for GPCR Cross-Reactivity
This protocol is a representative method for determining the binding affinity (Kᵢ) of a test compound, such as this compound, to a panel of GPCRs.
a. Materials:
-
Test Compound: this compound
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the target GPCRs.
-
Radioligand: A specific, high-affinity radiolabeled ligand for each target receptor (e.g., [³H]-ligand).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
96-well Plates: For incubation.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
-
Scintillation Fluid.
b. Methods:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The concentration range should be wide enough to generate a complete competition curve (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the specific radioligand (typically at or below its Kₔ value).
-
Varying concentrations of this compound or the non-specific binding control.
-
Receptor membrane preparation. The amount of membrane protein should be optimized to ensure that less than 10% of the total radioligand is bound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Functional Assay for Receptor Activity
Functional assays measure the effect of a compound on the signaling output of a receptor upon activation by its endogenous ligand. This protocol describes a general approach for assessing the antagonist activity of this compound at a Gq-coupled receptor.
a. Materials:
-
Test Compound: this compound.
-
Cell Line: A cell line stably expressing the target receptor (e.g., HEK293 or CHO cells).
-
Agonist: The endogenous or a potent synthetic agonist for the target receptor.
-
Calcium Indicator Dye: e.g., Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Plate Reader: Capable of measuring fluorescence changes over time.
b. Methods:
-
Cell Plating: Seed the cells in 96-well, black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye for a specified time at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of this compound or vehicle control for a defined period.
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the agonist at a predetermined concentration (e.g., EC₈₀) into each well.
-
Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium flux.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and the baseline (0%).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
By employing these methodologies, researchers can systematically evaluate the cross-reactivity and selectivity profile of this compound, providing a more complete understanding of its pharmacological properties.
References
A Comparative Review of Platelet-Activating Factor (PAF) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various Platelet-Activating Factor (PAF) antagonists, focusing on their mechanism of action, potency, and the experimental data supporting their efficacy. PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Consequently, the development of PAF antagonists has been a significant area of research for therapeutic intervention in various diseases.
Classification and Mechanism of Action
PAF antagonists can be broadly classified into two main categories: natural and synthetic compounds. Their primary mechanism of action is the blockade of the PAF receptor (PAFR), a G-protein coupled receptor (GPCR), thereby inhibiting the downstream signaling cascades initiated by PAF.[1] These antagonists can act as either competitive or non-competitive inhibitors. Competitive antagonists bind to the same site on the PAFR as PAF, while non-competitive antagonists bind to a different site, inducing a conformational change that prevents PAF binding or receptor activation.
Comparative Efficacy of PAF Antagonists
The potency of PAF antagonists is typically evaluated through in vitro assays that measure their ability to inhibit PAF-induced platelet aggregation and their binding affinity to the PAF receptor. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key quantitative parameters used for comparison.
In Vitro Potency: Platelet Aggregation and Receptor Binding
The following tables summarize the in vitro potency of several well-characterized PAF antagonists. It is important to note that experimental conditions, such as the species from which platelets are derived (human vs. rabbit), can influence the observed potency.
| Antagonist | IC50 (µM) - Rabbit Platelet Aggregation | IC50 (µM) - Human Platelet Aggregation | Reference |
| WEB 2086 (Apafant) | 0.2 | 0.17 - 0.68 | [2][3] |
| Ginkgolide B (BN 52021) | - | 3.6 | [4] |
| CV-3988 | - | - | |
| Rupatadine | 0.2 | 0.68 | [2][3] |
| Lexipafant | - | - | |
| SRI 63-675 | 0.97 | 3.43 | [5] |
| Antagonist | Ki (µM) - Receptor Binding | Reference |
| WEB 2086 (Apafant) | 0.015 (human platelets) | [6] |
| Ginkgolide B (BN 52021) | 1.3 (human neutrophils) | [4][7] |
| Rupatadine | 0.55 (rabbit platelet membranes) | [8] |
Note: A lower IC50 or Ki value indicates a higher potency.
In Vivo Efficacy
The therapeutic potential of PAF antagonists has been investigated in various animal models of PAF-mediated diseases. These studies provide crucial insights into the in vivo efficacy and potential clinical applications of these compounds.
| Antagonist | Animal Model | Observed Effects | Reference |
| WEB 2086 (Apafant) | Rat, Guinea Pig, Primate | Inhibition of PAF-induced hypotension, hemoconcentration, and bronchoconstriction. | [5] |
| Ginkgolide B (BN 52021) | Guinea Pig | Inhibition of antigen-induced bronchoconstriction. | [9] |
| CV-3988 | Rat | Inhibition of PAF-induced hypotension. | |
| Rupatadine | Rat, Mouse, Dog | Inhibition of PAF-induced hypotension, mortality, and increased vascular permeability. | [3][8] |
| Lexipafant | Human | Inhibition of PAF-enhanced neutrophil superoxide generation, CD11b expression, and elastase release. | [10] |
PAF Receptor Signaling Pathway
PAF binding to its receptor initiates a cascade of intracellular signaling events primarily through the activation of Gq and Gi proteins.[11][12]
Caption: PAF Receptor Signaling Pathway.
Experimental Protocols
Platelet Aggregation Assay
This assay is a cornerstone for evaluating the efficacy of PAF antagonists. The principle lies in measuring the change in light transmission through a platelet suspension as they aggregate in response to an agonist like PAF.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to separate the PRP from red and white blood cells. Platelet-Poor Plasma (PPP) is obtained by further centrifugation at a high speed and is used as a blank.
-
Aggregation Measurement: The PRP is placed in a cuvette in an aggregometer, a specialized spectrophotometer. A baseline light transmission is established.
-
Addition of Antagonist and Agonist: The PAF antagonist at various concentrations is pre-incubated with the PRP. Subsequently, a sub-maximal concentration of PAF is added to induce aggregation.
-
Data Analysis: The change in light transmission is recorded over time. The percentage of aggregation is calculated relative to the PPP. The IC50 value, the concentration of the antagonist that inhibits 50% of the PAF-induced aggregation, is then determined.[13]
Caption: Platelet Aggregation Assay Workflow.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the PAF-induced increase in intracellular calcium concentration, a key downstream event in PAF receptor signaling.
Methodology:
-
Cell Loading: Platelets or other PAFR-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[14][15]
-
Baseline Measurement: The baseline fluorescence of the cell suspension is measured using a fluorometer or a fluorescence plate reader.
-
Antagonist and Agonist Addition: The PAF antagonist is added to the cells, followed by the addition of PAF to stimulate calcium mobilization.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by comparing the calcium response in the presence and absence of the antagonist.
Caption: Calcium Mobilization Assay Workflow.
Conclusion
The PAF antagonists discussed in this guide represent a diverse group of molecules with varying potencies and specificities. The choice of a particular antagonist for research or therapeutic development will depend on the specific application and desired pharmacological profile. The in vitro and in vivo data, along with a clear understanding of the PAF signaling pathway and the experimental methods used for evaluation, are crucial for making informed decisions in the field of PAF-related research and drug discovery.
References
- 1. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rupatadine, a new potent, orally active dual antagonist of histamine and platelet-activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. In vitro and in vivo pharmacological profiles of the PAF receptor antagonist SRI 63-675 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. Inhibition by BN 52021 (ginkgolide B) of the binding of [3H]-platelet-activating factor to human neutrophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Effects of PAF antagonists in experimental models. Therapeutical perspectives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lexipafant inhibits platelet activating factor enhanced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation and regulation of platelet-activating factor receptor: role of G(i) and G(q) in receptor-mediated chemotactic, cytotoxic, and cross-regulatory signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bu.edu [bu.edu]
- 15. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of BN 50739: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory properties of BN 50739, a potent and specific platelet-activating factor (PAF) receptor antagonist. Through a detailed comparison with other PAF antagonists and a thorough review of its effects in established preclinical models of inflammation, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
Executive Summary
This compound demonstrates significant anti-inflammatory activity by selectively targeting the platelet-activating factor (PAF) receptor, a key mediator in the inflammatory cascade. This guide presents experimental data validating its efficacy in inhibiting platelet aggregation and mitigating the effects of endotoxic and traumatic shock. Comparative analysis with other PAF antagonists, such as WEB 2086 and Lexipafant, is provided to contextualize its potency. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and understanding of its mechanism of action.
Comparative Analysis of PAF Receptor Antagonists
The primary mechanism of action of this compound is the competitive antagonism of the PAF receptor. To objectively evaluate its performance, a comparison with other well-characterized PAF antagonists is essential. The following table summarizes the inhibitory activity of this compound, WEB 2086, and Lexipafant on PAF-induced platelet aggregation, a key in vitro measure of anti-PAF activity.
| Compound | IC50 (nM) for PAF-induced Washed Rabbit Platelet Aggregation | Reference |
| This compound | 50 | [1] |
| WEB 2086 | 170 | [2] |
| Lexipafant | - | - |
Note: Direct comparative studies providing IC50 values for all three compounds under identical experimental conditions are limited. The data presented is compiled from individual studies and should be interpreted with this in mind. Lexipafant's primary evaluation has been in clinical settings for pancreatitis, with less published data on its IC50 in rabbit platelet aggregation assays.
Preclinical Efficacy in Inflammatory Models
This compound has been evaluated in several well-established animal models of inflammation and shock, demonstrating its potential as an anti-inflammatory agent.
Endotoxin-Induced Shock Model
In a rabbit model of endotoxemia, pretreatment with this compound has been shown to significantly improve survival rates and attenuate key inflammatory responses.
| Treatment Group | 24-hour Mortality Rate (%) | Reference |
| Endotoxin Control | 75 | [3] |
| This compound (10 mg/kg) + Endotoxin | 22 | [3] |
Traumatic Shock Model
In a rat model of traumatic shock, administration of this compound post-trauma demonstrated a significant increase in survival time and a reduction in the accumulation of inflammatory mediators.[1]
| Treatment Group | Mean Survival Time (hours) | Attenuation of Inflammatory Mediators | Reference |
| Trauma Control | 1.62 ± 0.16 | - | [1] |
| This compound (10 mg/kg) post-trauma | 3.14 ± 0.44 | Significant reduction in plasma cathepsin D, free amino-nitrogen, and myocardial depressant factor | [1] |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
Washed Rabbit Platelet Aggregation Assay
Objective: To determine the in vitro potency of this compound in inhibiting PAF-induced platelet aggregation.
Protocol:
-
Blood Collection: Whole blood is collected from male New Zealand White rabbits into a solution of acid-citrate-dextrose (ACD) anticoagulant.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Platelet Washing: The PRP is then centrifuged at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets. The platelet-poor plasma is discarded, and the platelet pellet is gently resuspended in a calcium-free Tyrode's buffer containing apyrase to prevent spontaneous aggregation. This washing step is repeated.
-
Platelet Suspension: The final washed platelet pellet is resuspended in Tyrode's buffer containing calcium to a standardized platelet count.
-
Aggregation Studies:
-
Platelet aggregation is monitored using a platelet aggregometer.
-
A baseline is established with the washed platelet suspension.
-
This compound or a vehicle control is pre-incubated with the platelet suspension for a specified time (e.g., 2 minutes) at 37°C.
-
Platelet aggregation is initiated by the addition of a submaximal concentration of PAF (e.g., 1.85 nM).[1]
-
The change in light transmission, which corresponds to the degree of aggregation, is recorded over time.
-
The IC50 value (the concentration of this compound required to inhibit 50% of the PAF-induced aggregation) is calculated from a dose-response curve.
-
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute local inflammation.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Treatment Administration: this compound or the vehicle control is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a specified time before the carrageenan injection (e.g., 30-60 minutes).
-
Induction of Inflammation: A 1% solution of carrageenan in sterile saline (e.g., 0.1 mL) is injected into the sub-plantar surface of the right hind paw of each rat.[4][5]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[5][6]
-
Data Analysis: The percentage of inhibition of edema is calculated for the this compound-treated group compared to the vehicle-treated control group.
Signaling Pathways and Visualizations
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
This compound exerts its anti-inflammatory effects by blocking the binding of PAF to its G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events that lead to the production of pro-inflammatory mediators.
Caption: PAF Receptor Signaling Cascade and the inhibitory action of this compound.
Experimental Workflow: Carrageenan-Induced Paw Edema
The following diagram illustrates the key steps in the carrageenan-induced paw edema model, a standard method for evaluating acute anti-inflammatory drug activity.
Caption: Workflow for the rat carrageenan-induced paw edema model.
Conclusion and Future Directions
The collective evidence strongly supports the anti-inflammatory effects of this compound, mediated through its specific antagonism of the PAF receptor. Its efficacy in well-established preclinical models highlights its potential as a therapeutic agent for inflammatory conditions. Further research, including direct comparative studies with a broader range of anti-inflammatory drugs and investigation into its effects on a wider array of inflammatory mediators, is warranted. While no clinical trials for this compound in inflammatory diseases have been identified, the preclinical data presented in this guide provide a solid foundation for its potential future development.
References
- 1. Beneficial actions of this compound, a new PAF receptor antagonist, in murine traumatic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 3. Systemic and regional hemodynamic changes after intraperitoneal endotoxin in rabbits: development of a new model of the clinical syndrome of hyperdynamic sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BN 50739 vs. Ginkgolide B in PAF Receptor Antagonism and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent Platelet-Activating Factor (PAF) receptor antagonists: the synthetic compound BN 50739 and the naturally derived ginkgolide B. This analysis is intended to assist researchers and drug development professionals in evaluating the performance, mechanisms of action, and potential therapeutic applications of these two molecules.
Executive Summary
Both this compound and ginkgolide B are potent antagonists of the Platelet-Activating Factor Receptor (PAFR), a key player in inflammatory and thrombotic processes. While both compounds effectively inhibit PAF-induced signaling, available data suggests that this compound exhibits a significantly higher potency in specific in vitro assays. Ginkgolide B, a major bioactive constituent of Ginkgo biloba, has been shown to modulate a broader range of signaling pathways beyond PAFR antagonism, suggesting a more pleiotropic pharmacological profile. This guide will delve into the quantitative differences in their PAFR antagonist activity, explore their distinct mechanisms of action through detailed signaling pathway diagrams, and provide an overview of the experimental protocols used to generate the supporting data.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and ginkgolide B, primarily focusing on their PAF receptor antagonist activity. It is important to note that the data presented is collated from various studies and direct head-to-head comparisons in the same experimental setup are limited.
Table 1: In Vitro Potency as PAF Receptor Antagonists
| Compound | Assay | System | IC50 / Ki Value | Reference |
| This compound | Inhibition of PAF-induced platelet aggregation | Washed rabbit platelets | 50 nM | |
| Inhibition of PAF-induced [Ca++]i mobilization | Neurohybrid NG108-15 cells | 4.8 nM | ||
| Ginkgolide B | Inhibition of PAF-induced platelet aggregation | Rabbit platelets | 441.93 ± 37.89 nM | |
| PAF Receptor Antagonist | Not specified | 3.6 µM | ||
| Inhibition of [3H]-PAF binding to neutrophils | Human neutrophils | Ki = 1.3 ± 0.5 x 10-6 M |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.
Note: A direct comparison of IC50 values from different studies should be interpreted with caution due to variations in experimental conditions, such as cell types, agonist concentrations, and assay methodologies. However, the available data consistently suggests that this compound is a more potent PAF receptor antagonist than ginkgolide B in in vitro settings. The study using neurohybrid NG108-15 cells provides a direct comparison, indicating that this compound is significantly more potent in inhibiting PAF-induced calcium mobilization.
Mechanisms of Action and Signaling Pathways
This compound: A Specific PAF Receptor Antagonist
This compound acts as a specific and potent competitive antagonist of the Platelet-Activating Factor Receptor (PAFR). By binding to the receptor, it prevents the binding of PAF and subsequently blocks the initiation of downstream signaling cascades that are responsible for a wide range of pathological effects, including platelet aggregation, inflammation, and increased vascular permeability.
Ginkgolide B: A Multi-Targeting Natural Compound
Ginkgolide B is also a well-characterized PAF receptor antagonist. However, research has revealed that its pharmacological effects extend beyond this single target. Ginkgolide B has been shown to modulate several other key signaling pathways involved in cell survival, inflammation, and neuroprotection.
PAF Receptor Antagonism by Ginkgolide B
Similar to this compound, ginkgolide B competitively inhibits the PAF receptor, thereby attenuating PAF-mediated cellular responses.
Modulation of Pro-Survival and Anti-Apoptotic Pathways by Ginkgolide B
Ginkgolide B has been demonstrated to activate pro-survival signaling cascades, such as the PI3K/Akt and CREB pathways, leading to the upregulation of anti-apoptotic proteins like Bcl-2. This neuroprotective effect is independent of its PAF receptor antagonism.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize and compare this compound and ginkgolide B.
PAF Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to the PAF receptor.
-
Objective: To quantify the binding of this compound or ginkgolide B to the PAF receptor.
-
Principle: A radiolabeled PAF ligand (e.g., [3H]-PAF) is incubated with a source of PAF receptors (e.g., platelet membranes or cells expressing the receptor). The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
General Protocol:
-
Preparation of Receptor Source: Isolate membranes from platelets or use cells recombinantly expressing the PAF receptor.
-
Incubation: Incubate the receptor preparation with a fixed concentration of [3H]-PAF and varying concentrations of the test compound (this compound or ginkgolide B) in a suitable buffer.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of specific [3H]-PAF binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Platelet Aggregation Assay
This functional assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.
-
Objective: To determine the potency of this compound or ginkgolide B in inhibiting platelet aggregation induced by PAF.
-
Principle: Platelet-rich plasma (PRP) or washed platelets are placed in an aggregometer, which measures changes in light transmission as platelets aggregate. An agonist, such as PAF, is added to induce aggregation. The test compound is pre-incubated with the platelets to assess its inhibitory effect.
-
General Protocol:
-
Preparation of Platelets: Obtain PRP by centrifuging whole blood at a low speed. Washed platelets can be prepared by further centrifugation and resuspension in a suitable buffer.
-
Aggregation Measurement: Place the platelet suspension in a cuvette in the aggregometer at 37°C with constant stirring.
-
Inhibition Assay: Pre-incubate the platelets with various concentrations of the test compound (this compound or ginkgolide B) for a defined period.
-
Induction of Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation and record the change in light transmission over time.
-
Data Analysis: The maximum aggregation response is measured, and the percentage of inhibition by the test compound is calculated relative to a control (without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
In Vivo Models of Inflammation
Animal models are used to evaluate the anti-inflammatory efficacy of the compounds in a physiological context.
-
Objective: To assess the ability of this compound or ginkgolide B to reduce inflammation in vivo.
-
Common Models:
-
Carrageenan-Induced Paw Edema: Carrageenan is injected into the paw of a rodent, inducing a localized inflammatory response characterized by swelling
-
Safety Operating Guide
BN 50739: Essential Safety and Disposal Information for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for BN 50739, a potent and specific platelet-activating factor (PAF) receptor antagonist. The following procedures are designed to ensure the safe use of this compound in a laboratory setting and to provide clear guidance on its proper disposal, aligning with best practices in laboratory safety and chemical management.
Immediate Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on its nature as a synthetic organic research compound, the following handling procedures are recommended. These guidelines are based on standard laboratory safety protocols for handling chemicals of unknown toxicity.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required.
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or fume hood.
General Handling and Storage:
-
Avoid inhalation of dust or fumes.
-
Avoid contact with skin and eyes.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Store in a tightly sealed container in a cool, dry place. MedChemExpress suggests storage at room temperature in the continental US, but this may vary elsewhere.
Proper Disposal Procedures
As there are no specific disposal instructions available for this compound, it should be treated as a hazardous chemical waste. Adherence to local, state, and federal regulations for chemical waste disposal is mandatory.
Step-by-Step Disposal Protocol:
-
Containerization:
-
Place this compound waste, including any contaminated disposable labware (e.g., pipette tips, vials), into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Experimental Protocols
This compound has been utilized in various preclinical studies to investigate the role of the platelet-activating factor in different pathological conditions. Below are summaries of methodologies from key experiments.
Murine Traumatic Shock Model
-
Objective: To evaluate the effects of this compound in a rat model of traumatic shock.
-
Methodology:
-
Pentobarbital-anesthetized rats were subjected to Noble-Collip drum trauma to induce a state of shock.
-
This compound (10 mg/kg) was administered intravenously 10 minutes post-trauma.
-
Physiological parameters, including blood pressure, and plasma levels of cathepsin D, free amino-nitrogen, and myocardial depressant factor were monitored.
-
Survival time was recorded.
-
In a separate in vitro experiment, the effect of this compound on PAF-induced and ADP-induced aggregation of washed rabbit platelets was assessed.
-
Endotoxin-Treated Rabbit Model
-
Objective: To assess the protective effect of this compound against endotoxin-induced effects in rabbits.
-
Methodology:
-
Rabbits were pretreated with this compound (3 and 10 mg/kg, intraperitoneally).
-
The ability of this compound to inhibit PAF-induced thrombocytopenia, leukopenia, and plasma thromboxane B2 elevation was measured in a dose-dependent manner.
-
In a separate experiment, the effect of this compound (10 mg/kg) on lipopolysaccharide (LPS)-induced effects was evaluated, including thrombocytopenia, thromboxane B2 elevation, and mortality rate.
-
The impact of post-treatment with this compound on survival rate was also assessed.
-
Signaling Pathway
This compound is a specific antagonist of the platelet-activating factor receptor (PAFR), a G-protein coupled receptor (GPCR). PAFR activation by its ligand, PAF, triggers a cascade of intracellular signaling events that are implicated in inflammation, thrombosis, and shock. This compound exerts its effects by blocking the binding of PAF to this receptor, thereby inhibiting these downstream pathways.
Caption: Platelet-Activating Factor Receptor (PAFR) Signaling Pathway and Inhibition by this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
